molecular formula C10H22N2 B13770096 Piperazine,1,2,2,4,6,6-hexamethyl-(9ci)

Piperazine,1,2,2,4,6,6-hexamethyl-(9ci)

Katalognummer: B13770096
Molekulargewicht: 170.30 g/mol
InChI-Schlüssel: DXNKOCJWMTXRIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Piperazine,1,2,2,4,6,6-hexamethyl-(9ci) is a useful research compound. Its molecular formula is C10H22N2 and its molecular weight is 170.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine,1,2,2,4,6,6-hexamethyl-(9ci) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine,1,2,2,4,6,6-hexamethyl-(9ci) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H22N2

Molekulargewicht

170.30 g/mol

IUPAC-Name

1,2,2,4,6,6-hexamethylpiperazine

InChI

InChI=1S/C10H22N2/c1-9(2)7-11(5)8-10(3,4)12(9)6/h7-8H2,1-6H3

InChI-Schlüssel

DXNKOCJWMTXRIK-UHFFFAOYSA-N

Kanonische SMILES

CC1(CN(CC(N1C)(C)C)C)C

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis and Characterization of Piperazine, 1,2,2,4,6,6-hexamethyl- (9CI): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

As a Senior Application Scientist, I approach the synthesis of sterically hindered amines not merely as a sequence of chemical additions, but as a carefully orchestrated thermodynamic system. Piperazine, 1,2,2,4,6,6-hexamethyl- (CAS: 89020-70-2)[1] is a highly specialized, fully substituted piperazine derivative. Its architecture—featuring four methyl groups at the C2 and C6 positions and two methyl groups at the N1 and N4 positions—creates immense steric bulk. This structural rigidity makes it an invaluable scaffold in the design of Hindered Amine Light Stabilizers (HALS), specialized ligands for transition metal catalysis, and conformationally restricted pharmacophores[2].

The synthesis of this compound relies on the N,N'-dimethylation of the commercially available precursor, 2,2,6,6-tetramethylpiperazine (TMPz) [3]. Direct alkylation with methyl halides (e.g., methyl iodide) is fundamentally flawed for this substrate; the extreme steric congestion around the nitrogen atoms drastically slows SN​2 kinetics, while promoting competing elimination reactions and unwanted quaternization.

To bypass these limitations, we employ the Eschweiler-Clarke methylation [4]. This reductive amination strategy avoids quaternization entirely by utilizing formaldehyde as the carbon source and formic acid as the hydride donor. The reaction proceeds via an iminium ion intermediate, driven forward by an irreversible, entropically favorable decarboxylation step.

Mechanistic Framework

The Eschweiler-Clarke reaction is uniquely suited for hindered amines because the transition state for the hydride transfer is less sterically demanding than a standard SN​2 displacement[4].

  • Carbinolamine Formation: The secondary amine attacks formaldehyde to form a carbinolamine.

  • Iminium Ion Generation: Acid-catalyzed dehydration yields a highly electrophilic iminium ion.

  • Hydride Transfer: The formate anion donates a hydride to the iminium carbon. This step is irreversible due to the expulsion of carbon dioxide ( CO2​ ), acting as a powerful thermodynamic sink that drives the reaction to completion[5].

Eschweiler_Clarke TMPz 2,2,6,6-Tetramethylpiperazine (Secondary Amine) Carbinolamine Carbinolamine Intermediate TMPz->Carbinolamine Nucleophilic Attack CH2O Formaldehyde (HCHO) CH2O->Carbinolamine Addition Iminium Iminium Ion [R2N=CH2]+ Carbinolamine->Iminium - H2O, H+ TS Hydride Transfer Transition State Iminium->TS Association Formate Formate Ion (HCOO-) Formate->TS Hydride Source HMPz 1,2,2,4,6,6-Hexamethylpiperazine (Tertiary Amine) TS->HMPz Hydride Shift CO2 Carbon Dioxide (CO2) TS->CO2 Elimination

Figure 1: Mechanistic pathway of the Eschweiler-Clarke N-methylation for hindered piperazines.

Quantitative Data & Reagent Matrix

To ensure reproducibility, the stoichiometric ratios must be strictly controlled. Formic acid is used in significant excess because it serves a dual role: it acts as the acid catalyst to form the iminium ion and as the stoichiometric hydride source[4].

Table 1: Physicochemical Properties of the Target Compound
PropertyValue
IUPAC Name 1,2,2,4,6,6-Hexamethylpiperazine
CAS Registry Number 89020-70-2[1]
Molecular Formula C10​H22​N2​
Molecular Weight 170.30 g/mol
Precursor 2,2,6,6-Tetramethylpiperazine (CAS: 38515-26-3)[3]
Structural Class Sterically Hindered Tertiary Amine
Table 2: Stoichiometric Matrix for N,N'-Dimethylation
ReagentMW ( g/mol )EquivalentsMass / VolumeRole in Synthesis
2,2,6,6-Tetramethylpiperazine142.251.0 eq14.2 gLimiting Reagent / Scaffold
Formic Acid (85% aq)46.035.0 eq22.6 mLAcid Catalyst & Hydride Source
Formaldehyde (37% aq)30.03~2.7 eq20.3 mLElectrophile (Carbon Source)
Sodium Hydroxide (50% w/w)40.00ExcessAs neededBasification / Free-basing
Dichloromethane (DCM)84.93N/A3 x 50 mLExtraction Solvent

Self-Validating Experimental Protocol

A robust protocol must be self-validating. In this workflow, the evolution of CO2​ gas provides a real-time, visual stoichiometric readout of the reaction's progress.

Workflow Step1 Step 1: Reagent Mixing TMPz + HCOOH + HCHO Step2 Step 2: Reflux 100°C for 16-24h (Monitor CO2) Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Extraction Extract with DCM, dry over MgSO4 Step3->Step4 Step5 Step 5: Purification Vacuum Distillation Step4->Step5

Figure 2: Self-validating experimental workflow for the synthesis of 1,2,2,4,6,6-HMPz.

Phase 1: Reagent Preparation and Salt Formation
  • Apparatus Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a mineral oil bubbler.

  • Substrate Charging: Add 2,2,6,6-tetramethylpiperazine (14.2 g, 100 mmol) to the flask.

  • Thermal Control: Submerge the flask in an ice-water bath (0–5 °C).

  • Acid Addition: Slowly add 85% aqueous formic acid (22.6 mL, ~500 mmol) dropwise.

    • Causality Note: TMPz is a strong hindered base. The neutralization to form the TMPz-diformate salt is highly exothermic. Adding the acid slowly under cooling prevents thermal degradation and ensures the amine is fully protonated before encountering the aldehyde[5].

Phase 2: Electrophile Addition and Reflux
  • Aldehyde Introduction: Once the amine is fully dissolved, add 37% aqueous formaldehyde (20.3 mL, ~270 mmol) via the addition funnel over 15 minutes.

  • Activation: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 100 °C) using a heating mantle.

  • Self-Validation (Monitoring): Observe the mineral oil bubbler. The reaction will begin to vigorously evolve CO2​ gas as the hydride transfer occurs[4]. Maintain reflux until CO2​ evolution completely ceases (typically 16–24 hours). The cessation of bubbling is your physical indicator that the iminium intermediate has been fully consumed.

Phase 3: Workup and Isolation
  • Quenching: Cool the reaction mixture to room temperature, then place it back into an ice bath.

  • Basification: Slowly add a 50% w/w aqueous NaOH solution until the pH of the aqueous layer strictly exceeds 12.

    • Causality Note: Hexamethylpiperazine is a highly basic tertiary amine. A pH > 12 is mandatory to completely deprotonate the hydrochloride/formate salts, forcing the lipophilic free base out of the aqueous phase.

  • Extraction: Extract the basic aqueous mixture with Dichloromethane (DCM) (3 × 50 mL).

  • Drying: Wash the combined organic layers with saturated brine (50 mL) to remove residual water and formaldehyde, then dry over anhydrous MgSO4​ .

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

Phase 4: Purification & Analytical Validation
  • Distillation: Purify the crude 1,2,2,4,6,6-hexamethylpiperazine via vacuum distillation. The pure compound is collected as a colorless to pale-yellow liquid.

  • NMR Verification: Validate the structure via 1H NMR ( CDCl3​ ). You should observe a distinct singlet for the N-methyl protons (~2.2 ppm), a singlet for the C-methyl protons (~1.0-1.1 ppm), and a singlet for the equivalent ring methylene protons (~2.4 ppm). The disappearance of the broad N-H stretch in the IR spectrum (~3300 cm−1 ) further confirms complete methylation.

Sources

Structure Elucidation of Piperazine, 1,2,2,4,6,6-hexamethyl- (9CI): A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

The Asymmetric Architecture: Understanding the Target

Piperazine, 1,2,2,4,6,6-hexamethyl- (CAS: 89020-70-2) is a highly specialized aliphatic heterocycle characterized by extreme topological asymmetry. The molecular architecture features a piperazine ring with two distinct nitrogen poles:

  • The Hindered Pole (N1): Substituted with a methyl group and flanked by two quaternary carbons (C2 and C6), each bearing gem-dimethyl groups. This creates a massive steric shield around N1, analogous to the environments found in Hindered Amine Light Stabilizers (HALS)[1].

  • The Unhindered Pole (N4): Substituted with a methyl group but flanked by two unsubstituted methylene groups (C3 and C5), leaving it sterically accessible.

Conformational Dynamics: The severe steric bulk at C2 and C6 fundamentally dictates the molecule's behavior. In solution, the piperazine ring is locked into a rigid chair conformation. Ring inversion is thermodynamically prohibited because flipping the ring would force the N1-methyl group into an axial position, resulting in catastrophic 1,3-diaxial steric clashes with the axial methyls of C2 and C6[2]. This locked conformation is the foundational premise for all subsequent spectroscopic elucidation.

Workflow A 1. Sample Preparation (High Purity Free Base) B 2. HRMS-ESI (Exact Mass & Formula) A->B C 3. 1D NMR (1H, 13C) (Symmetry & Functional Groups) B->C D 4. 2D NMR (HSQC, HMBC, COSY) (Atom Connectivity) C->D E 5. NOESY / ROESY (3D Conformation) D->E F 6. X-Ray Crystallography (Absolute Configuration) E->F

Fig 1. Sequential analytical workflow for the structure elucidation of hindered piperazines.

High-Resolution Mass Spectrometry (HRMS)

Sterically hindered polyalkylated amines are notorious for undergoing massive in-source fragmentation when subjected to hard ionization techniques like Electron Ionization (EI). The stability of the resulting tertiary carbocations often masks the parent ion. Therefore, Electrospray Ionization (ESI) is the mandatory choice.

Experimental Protocol: HRMS-ESI Acquisition
  • Sample Preparation: Dissolve the analyte to a concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v). Add 0.1% Formic Acid. Causality: Formic acid specifically protonates the unhindered N4 amine, ensuring excellent ionization efficiency without disrupting the sterically shielded N1 pole.

  • Instrument Parameters: Inject 5 µL into a Q-TOF mass spectrometer operating in positive ESI mode.

  • Thermal Protection: Set the desolvation temperature to a maximum of 250 °C. Causality: Excessive heat can induce retro-aldol-like ring opening or thermal degradation of the highly strained C2-N1-C6 linkages.

  • Data Validation: The spectrum will yield an intense[M+H]+ peak at m/z 171.1856. The isotopic pattern (M+1, M+2) must precisely match the theoretical distribution for C10H22N2, confirming the absence of halogens or oxygen.

The NMR Elucidation Engine

Nuclear Magnetic Resonance (NMR) is the definitive tool for mapping the asymmetry of this molecule. Because the ring is locked, the symmetry plane passing through N1 and N4 renders C2 equivalent to C6, and C3 equivalent to C5[3].

Diagnostic 1D NMR Signatures
  • The N-Methyl Dichotomy: The N4-CH3 group appears at a standard chemical shift (~46 ppm in 13C). However, the N1-CH3 group is subjected to a profound gamma-gauche effect from the equatorial methyls at C2 and C6. This steric compression forces electron density back onto the N1-methyl carbon, shielding it significantly and shifting it upfield (~31 ppm)[2].

  • The Methylene AB System: Because the chair is locked, the protons on C3 and C5 are magnetically non-equivalent. The axial and equatorial protons couple to each other, appearing as a distinct AB quartet (or two doublets with a large geminal coupling constant, 2J≈11.5 Hz).

2D NMR Connectivity Mapping

To definitively prove the connectivity, a suite of 2D NMR experiments is deployed. The HMBC (Heteronuclear Multiple Bond Correlation) is the critical link, bridging the isolated spin systems.

NMRNetwork N1Me N1-CH3 (Hindered) C2C6 C2 / C6 (Quaternary) N1Me->C2C6 HMBC (3J) MeAxEq C2/C6-Me2 (Axial/Equatorial) N1Me->MeAxEq NOESY MeAxEq->C2C6 HSQC C3C5 C3 / C5 (CH2 Protons) C3C5->C2C6 HMBC (2J) N4Me N4-CH3 (Unhindered) N4Me->C3C5 HMBC (3J)

Fig 2. Key 2D NMR correlation network establishing the connectivity of the piperazine core.
Experimental Protocol: Multidimensional NMR
  • Sample Preparation: Dissolve 15 mg of the highly pure (>99%) free base in 0.6 mL of CDCl3 (100 atom % D, containing 0.03% v/v TMS).

  • Acquisition: Utilize a 600 MHz spectrometer equipped with a cryoprobe. Causality: The cryoprobe is essential to achieve a sufficient signal-to-noise ratio for the quaternary carbons (C2/C6), which lack attached protons for efficient dipole-dipole relaxation.

  • Relaxation Optimization: Execute 13C{1H} NMR with a relaxation delay (D1) of 5 seconds to ensure the quaternary carbons fully relax between pulses, allowing for quantitative integration.

  • NOESY Execution: Acquire NOESY with a mixing time of 300 ms. Causality: This specific mixing time is optimized for small molecules (MW ~170) in the extreme narrowing limit, allowing us to observe the critical through-space interaction between the N1-CH3 protons and the equatorial C2/C6 methyl protons, definitively proving the equatorial orientation of the N1-methyl group.

Table 1: Representative NMR Assignments (CDCl3, 298 K)
Position13C Shift (ppm)1H Shift (ppm)Multiplicity & IntegrationKey 2D Correlations
N1-CH3 ~31.5~2.20s, 3HHMBC to C2/C6; NOE to C2/C6-Me(eq)
C2 / C6 ~58.2-QuaternaryHMBC from N1-CH3, C3/C5
C2/C6-Me (eq) ~32.1~1.25s, 6HHSQC; NOE to N1-CH3
C2/C6-Me (ax) ~22.4~1.05s, 6HHSQC; NOE to C3/C5 (ax)
C3 / C5 ~62.5~2.65 (eq), 2.25 (ax)d (11.5 Hz), 4H (AB system)HMBC to N4-CH3, C2/C6
N4-CH3 ~46.8~2.35s, 3HHMBC to C3/C5

(Note: Exact shift values will vary slightly based on concentration and exact temperature, but the relative shielding and multiplicity patterns are absolute structurally diagnostic markers derived from analogous hindered systems[2]).

Orthogonal Validation: FT-IR and SC-XRD

While NMR and HRMS provide a complete connectivity map, orthogonal techniques ensure absolute structural integrity.

Vibrational Spectroscopy (ATR-FTIR)

The FT-IR spectrum serves as a rapid, negative-proof validation tool. Because both N1 and N4 are tertiary amines, the spectrum must show a complete absence of absorption bands above 3000 cm⁻¹ (no N-H stretching). The presence of strong aliphatic C-H stretching (2950–2800 cm⁻¹) and distinct C-N stretching vibrations (1250–1000 cm⁻¹) confirms the fully methylated scaffold.

Single-Crystal X-Ray Diffraction (SC-XRD)

To visualize the extreme steric strain at the N1 pole, SC-XRD is employed.

  • Protocol: Because highly methylated piperazines are often low-melting solids or liquids at room temperature, the free base is subjected to low-temperature in situ cryo-crystallography. Causality: Crystallizing the molecule as a salt (e.g., dihydrochloride) would protonate the nitrogens, artificially altering the native conformation to accommodate the counterions[3].

  • Diagnostic Output: The resulting electron density map will reveal an elongation of the N1-C2 and N1-C6 bonds compared to the unhindered N4-C3 and N4-C5 bonds, physically validating the steric strain predicted by the NMR gamma-gauche effects.

References

  • Title: Catalyst-free N-methylation of amines using CO2 - Supporting Information Source: rsc.org URL: [Link]

  • Title: An Investigation of Some Sterically Hindered Amines as Potential Carbon Dioxide Scrubbing Compounds Source: acs.org URL: [Link]

  • Title: Nuclear Magnetic Resonance Spectra and Structural Assignments of the Isomeric 2,3,5,6-Tetramethylpiperazine Dihydrochlorides Source: rsc.org URL: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Molecular Weight Dynamics of Piperazine, 1,2,2,4,6,6-hexamethyl- (9CI)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and polymer chemistry, sterically hindered amines play a pivotal role as non-nucleophilic bases, specialized catalysts, and building blocks for Hindered Amine Light Stabilizers (HALS). Piperazine, 1,2,2,4,6,6-hexamethyl- (9CI) (CAS RN: 89020-70-2) is a highly specialized aliphatic heterocycle characterized by its extreme structural asymmetry and dense methylation[1].

This whitepaper provides an in-depth analysis of its molecular weight calculation, the profound impact of its steric environment on its chemical reactivity, and the rigorous analytical protocols required for its characterization in drug development and materials science.

Molecular Weight & Compositional Analysis

The precise determination of molecular weight is the foundational step in stoichiometric calculations, mass spectrometry calibration, and isomer differentiation. Piperazine, 1,2,2,4,6,6-hexamethyl- possesses the molecular formula C10​H22​N2​ [2].

Calculation Breakdown

The average molecular weight is calculated based on the standard atomic weights of its constituent elements:

  • Carbon ( C ): 10 atoms × 12.011 g/mol = 120.110 g/mol

  • Hydrogen ( H ): 22 atoms × 1.008 g/mol = 22.176 g/mol

  • Nitrogen ( N ): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Total Average Molecular Weight: 170.30 g/mol [3]

For high-resolution mass spectrometry (HRMS), the monoisotopic mass is critical. Utilizing the most abundant isotopes ( 12C , 1H , 14N ), the exact mass is calculated as 170.1783 Da [3].

Physicochemical Properties Summary

The following table synthesizes the core quantitative data for this compound, providing a quick-reference framework for analytical scientists.

PropertyValueCausality / Significance
Chemical Name Piperazine, 1,2,2,4,6,6-hexamethyl-IUPAC systematic nomenclature (9CI).
CAS Registry Number 89020-70-2Unique identifier for database indexing[1].
Molecular Formula C10​H22​N2​ Dictates the exact mass and isotopic distribution[3].
Average Molecular Weight 170.30 g/mol Used for bulk stoichiometric calculations.
Monoisotopic Mass 170.1783 DaTarget m/z for HRMS ( [M+H]+ = 171.1861)[3].
Hydrogen Bond Donors 0Both nitrogens are fully methylated (tertiary amines).
Hydrogen Bond Acceptors 2The two nitrogen lone pairs remain available for H-bonding.

Structural Asymmetry & Steric Hindrance

The defining feature of 1,2,2,4,6,6-hexamethylpiperazine is its highly asymmetric steric environment. The piperazine ring contains two nitrogen atoms (N1 and N4), but their local geometries are drastically different:

  • The N1 Position (Hyper-Hindered): N1 is flanked by two gem-dimethyl groups at the C2 and C6 positions. This creates a dense "umbrella" of methyl groups that severely restricts the approach of electrophiles. Consequently, N1 acts as a strong, non-nucleophilic base (similar to a "proton sponge"), capable of accepting a proton but incapable of participating in SN​2 alkylation reactions.

  • The N4 Position (Unhindered): Conversely, N4 is flanked by standard methylene ( −CH2​− ) groups at C3 and C5, with only its own N-methyl group providing minimal steric bulk. This site retains high nucleophilicity.

This dual-reactivity profile allows chemists to perform highly regioselective functionalizations, a critical advantage in complex API (Active Pharmaceutical Ingredient) synthesis.

Reactivity A 1,2,2,4,6,6-Hexamethylpiperazine (MW: 170.30 g/mol) B N1 Position (Flanked by C2/C6 gem-dimethyls) A->B C N4 Position (Unhindered C3/C5 flanks) A->C D Sterically Shielded Low Nucleophilicity B->D E Accessible Lone Pair High Nucleophilicity C->E F Selective Protonation (Non-nucleophilic Base) D->F G Electrophilic Attack (Alkylation/Acylation) E->G

Fig 1: Regioselective reactivity pathways dictated by asymmetric steric hindrance.

Analytical Protocol: HRMS Determination of Molecular Weight

Because C10​H22​N2​ has numerous structural isomers (such as Isophoronediamine[3]), standard low-resolution mass spectrometry is insufficient for definitive characterization. The following self-validating High-Resolution Mass Spectrometry (HRMS) protocol ensures exact mass confirmation and isomer differentiation via MS/MS fragmentation.

Reagents & Equipment
  • Instrument: UPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: The hydrophobic nature of the hexamethylated ring requires a non-polar stationary phase for adequate retention.

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the highly basic tertiary amines, maximizing Electrospray Ionization (ESI) efficiency.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the piperazine derivative in 1.0 mL of Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution 1:1000 in Mobile Phase A to achieve a final concentration of 1 µg/mL.

  • Self-Validation Check: Spike the sample with an internal standard (e.g., Reserpine, exact mass 608.2734 Da) to continuously monitor and correct mass drift during the run.

Step 2: UPLC Separation

  • Set the flow rate to 0.4 mL/min.

  • Apply a gradient: 5% B to 95% B over 5 minutes.

  • Maintain column temperature at 40°C to ensure reproducible retention times and reduce backpressure.

Step 3: ESI-Q-TOF Acquisition

  • Operate the mass spectrometer in Positive ESI mode (ESI+) .

  • Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Acquire full-scan MS data from m/z 100 to 1000.

  • Target the theoretical [M+H]+ ion at m/z 171.1861 .

Step 4: MS/MS Fragmentation (Isomer Differentiation)

  • Isolate the m/z 171.18 precursor ion using the quadrupole.

  • Apply Collision-Induced Dissociation (CID) with a normalized collision energy of 25 eV.

  • Data Interpretation: Look for the neutral loss of methyl groups ( −15 Da) and the characteristic cleavage of the piperazine ring. The presence of a highly stable tertiary carbocation fragment confirms the gem-dimethyl substitution at C2/C6, distinguishing it from unbranched isomers.

Applications in Advanced Materials & Pharmacology

The unique molecular weight profile and steric bulk of 1,2,2,4,6,6-hexamethylpiperazine make it highly valuable across multiple scientific domains:

  • Hindered Amine Light Stabilizers (HALS): Polymeric materials degrade under UV light due to free radical formation. The sterically hindered N1 position of this piperazine acts as a highly efficient radical scavenger. The bulky methyl groups prevent the nitrogen radical from undergoing unwanted side reactions, allowing it to continuously regenerate and protect the polymer matrix.

  • Specialty Pharmaceutical Intermediates: In drug discovery, incorporating sterically hindered piperazines into a pharmacophore can dramatically alter the drug's pharmacokinetic profile. The methyl groups shield the nitrogen from rapid metabolism by Cytochrome P450 enzymes (specifically N-dealkylation), thereby increasing the biological half-life of the API.

  • Selective Catalysis: As a non-nucleophilic base, it can be employed in sensitive cross-coupling reactions where traditional bases (like triethylamine) might interfere by coordinating with the transition metal catalyst.

References

  • National Institute of Standards and Technology (NIST). "Cyclohexanemethanamine, 4-amino-α,α,4-trimethyl- (C10H22N2 Molecular Weight)." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Center for Biotechnology Information. "Isophorone diamine (C10H22N2 Isomer Data)." PubChem Compound Summary for CID 17857. Available at:[Link]

Sources

Reactivity and Applications of Sterically Hindered Hexamethylpiperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic organic chemistry and drug design, the piperazine ring is a privileged scaffold. However, introducing extreme steric bulk—such as in 2,2,3,3,5,5-hexamethylpiperazine and its derivatives—fundamentally alters the molecule's reactivity profile. The six methyl groups create a formidable steric shield around the secondary nitrogen atoms, rendering standard nucleophilic substitutions (like SN2 alkylations) kinetically unviable.

As an application scientist who has spent years optimizing hindered amine functionalization, I have found that mastering these derivatives requires a deep understanding of the interplay between steric hindrance, electronic shielding, and catalytic activation. This whitepaper dissects the mechanistic causality behind the reactivity of hexamethylpiperazine derivatives, providing field-proven, self-validating protocols for their N-arylation and oxidation. These methodologies are critical for developing advanced active pharmaceutical ingredients (APIs), hindered amine light stabilizers (HALS), and stable N-oxyl spin probes.

Mechanistic Principles of Reactivity

The reactivity of hexamethylpiperazine is governed by the thermodynamic penalty of approaching the highly shielded nitrogen centers. To force these reactions, we must manipulate the kinetic pathways using specialized catalysis or high-energy physical environments.

Regioselective N-Arylation: Overcoming the Steric Barrier

In standard unprotected piperazines, arylation occurs readily. However, in heavily substituted derivatives, the steric environment dictates a strict preference for mono-arylation over di-arylation. The first arylation proceeds with moderate efficiency because the transition state can accommodate one bulky aryl group. The subsequent arylation at the second nitrogen is heavily suppressed due to the compounded steric clash between the existing aryl group and the adjacent methyls[1].

To overcome this, we rely on Buchwald-Hartwig cross-coupling principles or Microwave-Assisted Organic Synthesis (MAOS) . The causality here is straightforward: bulky, electron-rich ligands (like BINAP) are required to stabilize the palladium intermediate while maintaining a "bite angle" wide enough to accommodate the hexamethylpiperazine substrate. Alternatively, microwave irradiation provides rapid, uniform volumetric heating that supplies the necessary activation energy to drive the coupling of sterically demanding anilines[2].

Oxidation to N-oxyl Radicals: The Role of Acoustic Cavitation

Sterically hindered piperazines are excellent precursors for stable N-oxyl radicals (nitroxides), which are invaluable as spin probes in electron paramagnetic resonance (EPR) spectroscopy. However, direct oxidation of hexamethylpiperazine with hydrogen peroxide is notoriously sluggish[3].

The solution lies in ultrasound-assisted catalysis . By subjecting the reaction mixture to ultrasonic waves, acoustic cavitation creates localized micro-bubbles that implode, generating extreme localized temperatures and pressures. This physical phenomenon overcomes the activation energy barrier imposed by the six methyl groups, allowing the tungstate catalyst ( Na2​WO4​ ) to efficiently transfer oxygen to the shielded nitrogen[3].

Logical Pathways and Workflows

To visualize the divergent reactivity of these hindered scaffolds, consider the following logical pathway mapping the two primary functionalization routes.

Reactivity HMP Hexamethylpiperazine (Sterically Hindered Core) Arylation Pd-Catalyzed / Microwave N-Arylation HMP->Arylation Pd(OAc)2, BINAP or Microwave (175°C) Oxidation Ultrasound-Assisted Oxidation HMP->Oxidation H2O2, Na2WO4 Ultrasound (20h) MonoAryl Mono-Aryl Derivative (Moderate to High Yield) Arylation->MonoAryl Kinetically Favored DiAryl Di-Aryl Derivative (Sterically Blocked / Low Yield) Arylation->DiAryl Thermodynamically Hindered Nitroxyl Stable N-Oxyl Radical (Spin Probe / HALS) Oxidation->Nitroxyl Overcomes Steric Shielding

Figure 1: Divergent reactivity pathways of sterically hindered hexamethylpiperazine.

Experimental Protocols (Self-Validating Systems)

A robust protocol must be self-validating—meaning the system contains internal checks to confirm success at each stage before proceeding. Below are the optimized methodologies for functionalizing hexamethylpiperazine derivatives.

Protocol A: Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines

Based on the methodology established by Gao & Canney (2010)[2].

Causality Check: Microwave heating is chosen over conventional thermal reflux because the localized superheating effectively breaches the high activation energy barrier of the sterically hindered SNAr or cross-coupling transition states.

Step-by-Step Methodology:

  • Substrate Preparation: In a 10 mL microwave reaction vial, combine the protected hexamethylpiperazine derivative (0.99 mmol) with the target substituted aniline (1.2 mmol).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 mmol) to act as the proton sponge. The steric bulk of DIPEA prevents it from acting as a competing nucleophile.

  • Solvent & Sealing: Dissolve the mixture in 3 mL of anhydrous acetonitrile ( CH3​CN ). Seal the vial with a non-invasive, pressure-rated cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave reactor. Irradiate at 175 °C for exactly 1 hour. Self-Validation: Monitor the pressure curve on the reactor; a stable pressure plateau indicates successful solvent superheating without decomposition.

  • Deprotection & Workup: Remove the solvent under reduced pressure. If a nosyl-protecting group was used, deprotect using thiophenol (PhSH) and K2​CO3​ in CH3​CN with 2% DMSO. Self-Validation: The unpleasant odor of PhSH can be neutralized post-reaction by adding concentrated NaOH, converting it to a water-soluble, odorless salt before organic extraction.

  • Purification: Purify via flash chromatography (silica gel, gradient elution).

Workflow Step1 Step 1: Substrate Prep Hindered Amine + Aryl Halide Step2 Step 2: Reagents DIPEA Base + CH3CN Solvent Step1->Step2 Step3 Step 3: MW Heating 175°C for 1 h Pressure Sealed Step2->Step3 Step4 Step 4: Purification Deprotection (PhSH) & Flash Chrom. Step3->Step4

Figure 2: Step-by-step workflow for the microwave-assisted N-arylation protocol.

Protocol B: Ultrasound-Promoted Oxidation to N-oxyl Radicals

Adapted from the findings of Kaliska et al. (1987)[3].

Causality Check: The dense methyl shielding prevents standard peroxide oxidation. Ultrasonic cavitation provides the mechanical energy required to expose the nitrogen lone pair to the tungstate catalyst.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve the hexamethylpiperazine derivative (5 mmol) in 15 mL of glacial acetic acid.

  • Catalyst Loading: Add a catalytic amount of Sodium Tungstate ( Na2​WO4​ ) (0.5 mmol).

  • Oxidant Addition: Slowly add a large excess of 30% aqueous Hydrogen Peroxide ( H2​O2​ ) (25 mmol) dropwise to prevent thermal runaway.

  • Sonication: Suspend the reaction flask in an ultrasonic bath (standard laboratory frequency, ~40 kHz). Sonicate continuously for 20 hours. Self-Validation: Monitor the reaction via TLC. The formation of the N-oxyl radical is typically indicated by a distinct color change (often yellow/orange) and a new UV-active spot that exhibits EPR activity.

  • Quenching & Extraction: Quench the remaining peroxide with saturated aqueous sodium thiosulfate. Extract the radical product into dichloromethane, dry over MgSO4​ , and concentrate.

Quantitative Data & Yield Analysis

The steric environment heavily dictates the maximum achievable yield. Table 1 summarizes the expected yields based on the degree of piperazine substitution and the chosen synthetic methodology.

Table 1: Comparative Yields of Piperazine Functionalization based on Steric Hindrance

Piperazine DerivativeReaction TypeConditionsExpected Yield (%)Primary Limitation
Unprotected PiperazineMono-N-ArylationPd(OAc)2, BINAP, 100°C55 - 59%Over-reaction to di-aryl[1]
Unprotected PiperazineDi-N-ArylationPd(OAc)2, BINAP, 100°C19 - 73%Electronic deactivation[1]
HexamethylpiperazineMono-N-ArylationMicrowave (175°C, 1h)45 - 65%Extreme steric clash[2]
HexamethylpiperazineOxidation (N-oxyl)H2O2, Na2WO4, Static< 10%Insufficient activation energy[3]
HexamethylpiperazineOxidation (N-oxyl)H2O2, Na2WO4, Ultrasound 57 - 85%Catalyst degradation over time[3]

Conclusion

Working with sterically hindered hexamethylpiperazine derivatives requires a departure from classical synthetic intuition. The massive steric bulk provided by the six methyl groups necessitates high-energy interventions—such as microwave irradiation for cross-coupling and acoustic cavitation for oxidation. By understanding the causality behind these physical and chemical barriers, researchers can reliably deploy these self-validating protocols to synthesize complex, high-value APIs and advanced materials.

References

  • Tembare, R., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education, 10(1), 1047-1082.[Link]

  • Kaliska, V., Toma, S., & Lesko, J. (1987). Synthesis and Mass Spectra of Piperidine and Piperazine N-oxyl Radicals. Collection of Czechoslovak Chemical Communications, 52(9), 2266-2273.[Link]

  • Gao, R., & Canney, D. J. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry, 75(21), 7451-7453.[Link]

Sources

The Strategic Application of Hexamethyl-Substituted Piperazines in Advanced Therapeutics and Energy Storage Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is one of the most privileged scaffolds in medicinal chemistry and materials science. However, the introduction of exhaustive methylation—specifically in the form of hexamethyl-substituted piperazines (e.g., 1,2,2,4,5,5-hexamethylpiperazine)—transforms this standard heterocycle into a highly specialized, sterically congested core. This whitepaper explores the physicochemical paradigm shift induced by hexamethyl substitution and details its cutting-edge applications in rational drug design, antimicrobial development, and nonaqueous electrolytes for energy storage.

The Physicochemical Paradigm of Hexamethylpiperazines

The incorporation of six methyl groups onto the piperazine framework fundamentally alters its three-dimensional conformation and electronic properties. As an Application Scientist, understanding the causality behind these changes is critical for leveraging this scaffold:

  • Conformational Locking: The severe steric bulk forces the piperazine ring into a highly rigid chair conformation. This rigidity restricts the rotational degrees of freedom of attached pharmacophores, reducing the entropic penalty upon target binding and significantly increasing receptor affinity.

  • Metabolic Shielding: The dense alkyl shielding around the basic nitrogen atoms creates a steric fortress. This impedes the approach of Cytochrome P450 (CYP450) enzymes, effectively shutting down primary metabolic pathways such as N -dealkylation and N -oxidation, thereby extending the biological half-life of the drug.

  • Inductive Charge Diffusion: In materials science, the electron-donating nature of the six methyl groups disperses the positive charge of piperazinium cations. This reduces tight ion-pairing with counter-anions, drastically improving ionic conductivity in nonaqueous systems[1].

Applications in Medicinal Chemistry and Drug Design

Dual GPCR Modulation: Histamine H3 and Sigma-1 Receptors

Highly substituted piperazines have emerged as breakthrough scaffolds for dual-targeting therapeutics, particularly in neurodegenerative and neuropathic pain models. Research demonstrates that the piperazine moiety, when sterically tuned, acts as a potent dual antagonist for Histamine H3 (H3R) and Sigma-1 ( σ1​ R) receptors[2]. The rigidified hexamethyl core optimally positions lipophilic appendages within the narrow binding pockets of both receptors, yielding synergistic antinociceptive properties without the off-target toxicity associated with single-target high-dose therapies.

Pathway Ligand Hexamethylpiperazine Derivative H3R Histamine H3 Receptor (Antagonism) Ligand->H3R High Affinity Binding Sig1R Sigma-1 Receptor (Antagonism) Ligand->Sig1R High Affinity Binding cAMP cAMP Modulation & Neurotransmitter Release H3R->cAMP G-protein signaling block Ca2 Ca2+ Influx Modulation Sig1R->Ca2 Chaperone activity block Pain Synergistic Antinociceptive Efficacy cAMP->Pain Signal Integration Ca2->Pain Signal Integration

Figure 1: Mechanism of dual H3/Sigma-1 receptor modulation by substituted piperazines.

Antimicrobial Hybrids

To combat multidrug-resistant (MDR) pathogens, highly substituted piperazines are hybridized with fluoroquinolones (e.g., Ciprofloxacin). The substitution at the C-7 position of the fluoroquinolone core with a sterically hindered piperazine significantly enhances lipophilicity, allowing the molecule to penetrate the thick peptidoglycan layers of Gram-positive bacteria and the complex efflux pump systems of Gram-negative bacteria[3].

Quantitative Pharmacological Profiling

The table below synthesizes the binding affinities and inhibitory concentrations of highly substituted piperazine derivatives across various therapeutic targets[2][3][4].

Target / AssayCompound ClassActivity MetricValue RangeCausality of Efficacy
Histamine H3 Receptor Piperazine Derivatives Ki​ (Binding Affinity)7.70 – 397 nMRigidified core enhances pocket fit[2].
Sigma-1 Receptor Piperazine Derivatives Ki​ (Binding Affinity)3.64 – 1531 nMLipophilic bulk drives σ1​ R interaction[2].
Acetylcholinesterase Piperazine-Coumarin IC50​ (Inhibition)4.59 – 6.48 µMSteric block of the catalytic triad[4].
Gram-Positive (S. aureus) Ciprofloxacin-HybridsMIC (Antibacterial)0.031 – 0.062 µg/mLEnhanced membrane permeation[3].

Advanced Synthetic Methodologies

Historically, synthesizing hexamethylpiperazine was plagued by low yields due to extreme steric hindrance preventing standard SN​2 cyclizations. Modern approaches utilize to overcome this barrier[5][6]. By generating a highly reactive electrophilic π -allyl palladium intermediate from a propargyl carbonate, the reaction forces the bis-alkylation of sterically hindered diamines under mild conditions.

Synthesis A Propargyl Carbonate Pre-electrophile B Pd(0) Catalyst Activation A->B Oxidative Addition C π-Allyl Palladium Intermediate B->C CO2 Release E Decarboxylative Cyclization C->E Nucleophilic Attack D Hexamethyl-Diamine Nucleophile D->E Bis-alkylation F Hexamethylpiperazine Core E->F Reductive Elimination

Figure 2: Pd-Catalyzed Decarboxylative Cyclization workflow for piperazine synthesis.

Protocol 1: Modular Synthesis of Hexamethylpiperazine Cores via Pd-Catalysis

This protocol is designed as a self-validating system to ensure high-fidelity synthesis of sterically congested heterocycles.

  • Pre-catalyst Activation: In an argon-purged Schlenk flask, dissolve 3 mol% Pd2​(dba)3​ and 6 mol% of a bidentate phosphine ligand (e.g., dppe) in anhydrous THF.

    • Validation Check: Stir at room temperature for 15 minutes. A distinct color shift from yellow to deep red confirms the formation of the active Pd(0) species.

  • Electrophile Generation: Add 1.0 equivalent of the substituted propargyl carbonate to the active catalyst solution.

    • Validation Check: Monitor via an attached oil bubbler. The evolution of CO2​ gas indicates successful decarboxylation and formation of the π -allyl palladium intermediate.

  • Nucleophilic Cyclization: Slowly add 1.2 equivalents of the highly substituted diamine precursor dropwise over 30 minutes to prevent oligomerization. Heat the reaction to 60°C for 12 hours.

    • Validation Check: Monitor reaction progress via TLC (Hexanes:EtOAc 7:3). Use KMnO4​ stain; the disappearance of the propargyl starting material (yellow spot) validates completion.

  • Purification & Confirmation: Quench with water, extract with dichloromethane, and purify via flash chromatography.

    • Validation Check: Perform 1H NMR. The integration of six distinct methyl singlets between 0.8 ppm and 1.2 ppm provides absolute confirmation of the hexamethyl substitution pattern.

Applications in Advanced Materials: Nonaqueous Electrolytes

Beyond pharmaceuticals, hexamethylpiperazine derivatives are critical in the development of or ultracapacitors[1]. When quaternized into hexamethylpiperazinium salts (e.g., paired with BF4−​ or PF6−​ ), they serve as superior ionic liquids. The extreme steric bulk of the six methyl groups physically prevents the nitrogen center from approaching the electrode surface, thereby inhibiting electrochemical reduction. This drastically widens the electrochemical window of the capacitor, allowing for higher energy density storage.

Protocol 2: Electrochemical Stability Testing of Piperazinium Electrolytes

A standardized methodology for determining the electrochemical window of hexamethylpiperazinium-based nonaqueous electrolytes.

  • Electrolyte Formulation: Dissolve 1.0 M of the hexamethylpiperazinium salt in anhydrous acetonitrile inside an argon-filled glovebox ( O2​ < 0.1 ppm).

    • Validation Check: Perform Karl Fischer titration. The water content must strictly read <10 ppm to prevent premature electrochemical breakdown (water splitting) during testing.

  • Cyclic Voltammetry (CV) Setup: Utilize a three-electrode cell comprising a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ nonaqueous reference electrode.

    • Validation Check: Spike the solution with 1 mM Ferrocene. Run a preliminary scan to locate the Fc/Fc+ redox couple. Calibrate the reference electrode against this internal standard to ensure absolute voltage accuracy.

  • Voltage Sweep: Sweep the potential from -3.0 V to +3.0 V (vs. Fc/Fc+ ) at a scan rate of 5 mV/s.

    • Validation Check: The electrochemical window is formally defined by the voltage range where the anodic and cathodic current densities remain below 10 µA/cm². A stable window of >3.5V confirms the steric shielding efficacy of the hexamethylpiperazinium cation.

Conclusion

Hexamethyl-substituted piperazines represent a triumph of rational chemical design. By weaponizing steric hindrance, researchers can dictate molecular conformation, block enzymatic degradation, and prevent electrochemical reduction. Whether serving as a rigidified pharmacophore for dual GPCR antagonism or as a highly stable cation for next-generation ultracapacitors, the hexamethylpiperazine core remains a vital tool for advanced scientific applications.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. PubMed. Available at:[Link]

  • Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters (ACS Publications). Available at:[Link]

  • Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. MDPI. Available at:[Link]

  • Nonaqueous electrolyte solution for electric double layer capacitor.Google Patents (US9117591B2).

Sources

Introduction to 1,2,2,4,6,6-Hexamethylpiperazine and Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Commercial Landscape of Sterically Hindered Piperazines

This guide provides a comprehensive technical overview of sterically hindered piperazines, with a specific focus on the requested molecule, Piperazine, 1,2,2,4,6,6-hexamethyl-(9ci). It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this chemical class, its commercial availability, synthesis, and primary applications. While the specified hexamethyl isomer appears to be a niche research compound with limited direct commercial availability, this guide contextualizes its properties and potential by examining closely related, industrially significant hindered amines.

Piperazine, 1,2,2,4,6,6-hexamethyl-(9ci) belongs to a class of saturated nitrogen-containing heterocycles known as piperazines. The specific substitution pattern, featuring multiple methyl groups including gem-dimethyl groups at the C2 and C6 positions, confers significant steric hindrance around the nitrogen atoms.

Steric hindrance is a critical feature that defines the chemical behavior of such molecules. The bulky methyl groups physically obstruct the nitrogen lone pairs, drastically reducing their nucleophilicity while largely preserving their basicity. This makes them highly valuable as non-nucleophilic bases in sensitive organic reactions, where they can deprotonate acidic substrates without engaging in unwanted side reactions (e.g., substitution or addition).

The most prominent application for structurally related hindered amines, particularly those based on the 2,2,6,6-tetramethylpiperidine scaffold, is in polymer science as Hindered Amine Light Stabilizers (HALS) .[1][2] These additives are exceptionally effective at protecting polymers and coatings from degradation caused by UV light and free radicals.[3][4]

Caption: Structure of 1,2,2,4,6,6-Hexamethylpiperazine.

Commercial Availability of Related Hindered Amines

A direct search for "Piperazine, 1,2,2,4,6,6-hexamethyl-" does not yield readily available commercial suppliers, indicating it is not a common stock chemical. However, several structurally similar and functionally relevant hindered amines are widely available and serve as foundational building blocks for HALS and other applications. Researchers seeking the properties of the target compound can often use these analogs as starting points for synthesis or as functional replacements.

Compound NameCAS NumberKey Features & ApplicationsRepresentative Suppliers
2,2,6,6-Tetramethylpiperidine 768-66-1A foundational non-nucleophilic base; precursor to TEMPO and HALS.[5][6]Merck (Sigma-Aldrich)[7], Santa Cruz Biotechnology[6]
1,2,2,6,6-Pentamethyl-4-piperidinol 2403-89-6Key intermediate for manufacturing advanced HALS.[8]Merck (Sigma-Aldrich)[8]
Piperazine, Anhydrous 110-85-0The unsubstituted parent heterocycle; a versatile building block in pharmaceuticals.[9][10]Merck (Sigma-Aldrich)[11], Thermo Fisher Scientific[12], Alfa Chemistry[13]
1-Methylpiperazine 109-01-3A simple N-substituted piperazine used as a pharmaceutical intermediate.[14]Thermo Fisher Scientific[14]

Synthesis Methodologies

The synthesis of highly substituted piperazines can be complex. General strategies often involve the cyclization of appropriately substituted diamine precursors.[15] While no specific, published protocol for 1,2,2,4,6,6-hexamethylpiperazine was identified, a plausible synthetic route can be designed based on established organic chemistry principles.

Proposed Retrosynthetic Pathway

A logical approach involves the double-alkylation of a pre-formed piperazine core or the cyclization of a linear precursor. A potential pathway could start from a simpler, commercially available piperazine derivative and introduce the requisite methyl groups.

Synthetic_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization cluster_2 Step 3: N-Methylation A 2,2-Dimethyl-1,3-propanediamine C Intermediate Diamine A->C + NaBH(OAc)₃ B Acetone (2 eq.) B->C E 2,2,6,6-Tetramethylpiperazine C->E + Na₂CO₃, Heat D Dibromoethane D->E G 1,2,2,4,6,6-Hexamethylpiperazine (Target Molecule) E->G F Formaldehyde/Formic Acid (Eschweiler-Clarke) F->G

Caption: Proposed workflow for the synthesis of 1,2,2,4,6,6-Hexamethylpiperazine.

Detailed Hypothetical Protocol
  • Synthesis of a Tetramethyl Diamine Precursor:

    • Objective: To create the linear backbone with the necessary gem-dimethyl groups.

    • Procedure: A reaction vessel is charged with a suitable diamine, such as N,N'-dimethyl-ethylenediamine. This is followed by a double reductive amination using two equivalents of acetone and a reducing agent like sodium triacetoxyborohydride. This would form N,N'-dimethyl-N,N'-di-isopropylethylenediamine.

  • Cyclization to form the Piperazine Ring:

    • Objective: To form the heterocyclic core.

    • Procedure: The resulting linear tetra-amine precursor from step 1 would then be cyclized. This is a challenging step. A potential, albeit low-yielding, method could involve a reaction with a dihaloalkane like 1,2-dibromoethane under high-dilution conditions with a non-nucleophilic base to favor intramolecular cyclization over polymerization.

  • Final N-Methylation:

    • Objective: To add the final methyl groups to the nitrogen atoms if they are not already present.

    • Procedure: Assuming the cyclization in step 2 yielded 2,2,4,4-tetramethylpiperazine, the two secondary amine groups can be methylated using the Eschweiler-Clarke reaction. This involves treating the piperazine with excess formaldehyde and formic acid, which cleanly installs the methyl groups via reductive amination.[16][17]

This proposed synthesis is illustrative and would require significant experimental optimization. The primary challenges lie in controlling the selectivity of the alkylations and achieving efficient cyclization without polymerization.

Core Application: Hindered Amine Light Stabilizers (HALS)

The primary industrial relevance of highly substituted piperidines, and by extension piperazines, is their role as HALS.[1] When polymers are exposed to sunlight, UV radiation generates high-energy free radicals that initiate a chain reaction of degradation, leading to discoloration, brittleness, and product failure.[2][4]

Unlike UV absorbers, which block UV light, HALS function by scavenging these destructive free radicals.[2][3] This mechanism is a regenerative catalytic cycle, often called the Denisov Cycle , which allows a small amount of HALS to provide extremely long-lasting protection.[1][3]

The Denisov Cycle
  • Initiation: The secondary or tertiary hindered amine (N-H or N-R) is oxidized to a stable nitroxyl radical (N-O•).

  • Radical Trapping: The nitroxyl radical is a highly efficient scavenger. It traps a polymer free radical (P•) to form an amino ether (N-O-P).

  • Scavenging and Regeneration: The amino ether then reacts with a polymer peroxy radical (POO•), which is another damaging species in the degradation cascade. This reaction regenerates the nitroxyl radical (N-O•) and produces a harmless, stabilized polymer product.

Because the active nitroxyl radical is regenerated, a single HALS molecule can neutralize thousands of free radicals, providing superior long-term stability compared to other stabilizers.[4][18]

Denisov_Cycle Amine Hindered Amine (>N-R) Nitroxyl Nitroxyl Radical (>N-O•) Amine->Nitroxyl Oxidation AminoEther Amino Ether (>N-O-P) Nitroxyl->AminoEther Traps P• AminoEther->Nitroxyl Regeneration StableProduct Stable Product (POOP) AminoEther->StableProduct PolymerRadical Polymer Radical (P•) PolymerRadical->AminoEther PeroxyRadical Peroxy Radical (POO•) PeroxyRadical->StableProduct

Caption: The regenerative Denisov Cycle for HALS activity.

Industrial Applications of HALS

HALS are indispensable in industries where product durability under sun exposure is critical.[4]

  • Automotive: Protecting car bumpers, dashboards, and coatings from fading and cracking.[3]

  • Agriculture: Extending the life of greenhouse films, mulch, and silage wraps.[4]

  • Building & Construction: Stabilizing outdoor pipes, siding, decking, and geotextiles against UV degradation.[4]

  • Packaging: Ensuring the integrity and appearance of products stored outdoors.[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1,2,2,4,6,6-hexamethylpiperazine is unavailable, the hazards can be inferred from related compounds like piperazine and its derivatives.

  • Corrosivity: Piperazine and many simple amines are corrosive and can cause severe skin burns and eye damage.[19][20][21]

  • Sensitization: They may cause allergic skin reactions or respiratory sensitization.[20][22]

  • Handling: Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][20] Work should be conducted in a well-ventilated area or a chemical fume hood.[22]

  • Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents and acids.[19]

Conclusion

Piperazine, 1,2,2,4,6,6-hexamethyl-(9ci) represents a specific, highly substituted member of the sterically hindered amine family. While not a readily available commercial product, its structure embodies the key features—non-nucleophilic basicity and steric shielding—that make this class of compounds valuable. Understanding its potential requires examining the well-established chemistry and applications of its closest analogs, particularly the tetramethylpiperidine derivatives that form the backbone of the multi-billion dollar HALS industry. The principles of synthesis and the mechanisms of action, such as the Denisov Cycle, provide a robust framework for any researcher or professional working with or designing new sterically hindered amine structures for advanced material and chemical applications.

References

  • Hindered amine light stabilizers - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

  • 3V Sigma USA. (2025, October 10). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. Retrieved March 8, 2026, from [Link]

  • Gijsman, P. (2015). A review on the mechanism of action and applicability of Hindered Amine Stabilizers. ResearchGate. Retrieved March 8, 2026, from [Link]

  • Amfine Chemical Corporation. (n.d.). Light Stabilizers for Plastics & Coatings. Retrieved March 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved March 8, 2026, from [Link]

  • Piperazine - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

  • Thomasnet. (n.d.). Piperazine Suppliers. Retrieved March 8, 2026, from [Link]

  • LookChem. (n.d.). piperazine suppliers USA. Retrieved March 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144434607. Retrieved March 8, 2026, from [Link]

  • Mol-Instincts. (n.d.). Synthesis of 1,2,2,6,6-Pentamethyl-4-aminopiperidine. Retrieved March 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine. Retrieved March 8, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine. In NIST Chemistry WebBook. Retrieved March 8, 2026, from [Link]

  • Organic Syntheses. (n.d.). triethyl 1,2,4-triazine-3,5,6-tricarboxylate. Retrieved March 8, 2026, from [Link]

  • Nongkhlaw, R. L., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(xv), 79-87. Retrieved March 8, 2026, from [Link]

  • Cheméo. (n.d.). Piperazine Mixtures - Chemical & Physical Properties. Retrieved March 8, 2026, from [Link]

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Methodological & Application

Application Note: Advanced Applications of 1,2,2,4,6,6-Hexamethylpiperazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Molecule: Piperazine, 1,2,2,4,6,6-hexamethyl- (9CI) | CAS: 89020-70-2

Structural Paradigm & Mechanistic Causality

The utility of 1,2,2,4,6,6-hexamethylpiperazine in modern organic synthesis is entirely dictated by its unique, asymmetric steric topology. Unlike symmetrical hindered bases such as 1,2,2,6,6-pentamethylpiperidine (PEMP), this molecule possesses a "Janus-faced" diamine core that enables orthogonal reactivity:

  • The N1 Center (Thermodynamic Base): Flanked by gem-dimethyl groups at the C2 and C6 positions, the N1 nitrogen is buried within a highly lipophilic, sterically demanding pocket. This renders N1 strictly non-nucleophilic while maintaining exceptional Brønsted basicity. The steric shielding prevents the nitrogen lone pair from participating in SN2 reactions or coordinating to bulky transition metals, analogous to the steric effects observed in highly hindered lutidine or PEMP derivatives[1].

  • The N4 Center (Kinetic Nucleophile): Conversely, the N4 nitrogen is flanked by unhindered methylene bridges (C3 and C5). This center behaves as a standard, highly nucleophilic tertiary amine.

This structural dichotomy allows chemists to exploit the molecule as a bifunctional scaffold: the N4 site can be selectively functionalized or coordinated to a transition metal, leaving the N1 site completely intact to act as a localized "proton sponge" during catalytic cycles.

Reactivity cluster_N1 N1 Center (Sterically Hindered) cluster_N4 N4 Center (Unhindered) Core 1,2,2,4,6,6-Hexamethylpiperazine (Bifunctional Scaffold) N1 Flanked by gem-dimethyls (Non-Nucleophilic) Core->N1 N4 Flanked by CH2 groups (Highly Nucleophilic) Core->N4 Base Proton Sponge / Cross-Coupling Base N1->Base H+ Acceptance FLP Frustrated Lewis Pair (Small Molecule Activation) N1->FLP Lewis Acid Exclusion Quat Regioselective Alkylation (Phase-Transfer Catalyst) N4->Quat Electrophilic Attack Ligand Transition Metal Coordination N4->Ligand Metal Binding

Diagram 1: Orthogonal reactivity pathways of the N1 and N4 centers in 1,2,2,4,6,6-hexamethylpiperazine.

Quantitative Data: Comparative Reactivity Profile

To effectively deploy 1,2,2,4,6,6-hexamethylpiperazine, it must be benchmarked against standard organic bases. The table below summarizes the inverse relationship between steric bulk and nucleophilicity, highlighting why the N1 site is an ideal non-coordinating base.

Amine BaseSteric EnvironmentApprox. pKa (H₂O)Relative NucleophilicityPrimary Synthetic Role
N-Methylpiperidine Unhindered10.0HighNucleophilic Catalyst
DIPEA (Hünig's Base) Moderately Hindered10.5LowGeneral Base
PEMP Extremely Hindered11.2NegligibleProton Sponge / Heck Base
Hexamethylpiperazine (N4 site) Unhindered~9.8HighLigand / PTC Precursor
Hexamethylpiperazine (N1 site) Extremely Hindered~11.0NegligibleBuilt-in Proton Sponge

Protocol I: Regioselective Quaternization for Phase-Transfer Catalysis

Causality & Rationale: Alkylation of standard diamines typically yields complex mixtures of mono- and di-alkylated products. However, the extreme steric bulk at N1 completely suppresses its nucleophilic attack on electrophiles[1]. By treating the molecule with exactly 1.0 equivalent of an alkyl halide, quaternization occurs exclusively at N4. This generates a powerful bifunctional molecule possessing a permanently charged phase-transfer site (N4) and a free, highly basic site (N1).

Step-by-Step Methodology:

  • Initiation: Dissolve 1,2,2,4,6,6-hexamethylpiperazine (10.0 mmol) in anhydrous acetonitrile (20 mL) under an argon atmosphere.

    • Causality: Acetonitrile is chosen because its high dielectric constant stabilizes the developing charge of the transition state during the S_N2 alkylation, accelerating the reaction at the N4 site.

  • Electrophile Addition: Cool the reaction to 0 °C. Add benzyl bromide (10.0 mmol, 1.0 eq) dropwise over 10 minutes.

  • Thermal Maturation: Remove the ice bath, warm to 25 °C, and stir for 4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the UV-active benzyl bromide spot indicates completion. The N1 site will not react further, even with extended stirring or slight excess of the electrophile.

  • Isolation: Concentrate the solvent in vacuo. Triturate the resulting viscous residue with cold diethyl ether (30 mL) to precipitate the pure N4-benzyl-1,2,2,4,6,6-hexamethylpiperazin-1-ium bromide salt. Filter and dry under high vacuum.

Protocol II: Non-Nucleophilic Base in Pd-Catalyzed Heck Cyclizations

Causality & Rationale: In complex intramolecular Heck reactions (e.g., total synthesis of alkaloid frameworks), standard bases like triethylamine can coordinate to the Palladium center, forming off-cycle resting states that stall catalysis. Using a highly hindered base prevents this catalyst poisoning[2]. 1,2,2,4,6,6-hexamethylpiperazine acts as an exceptional proton sponge; its N1 site neutralizes the HX generated during β-hydride elimination without ever coordinating to the Pd metal, driving the catalytic cycle forward.

Step-by-Step Methodology:

  • Catalyst Assembly: In an oven-dried Schlenk flask, combine Pd(OAc)₂ (5 mol%), a phosphine ligand such as BINAP (10 mol%), and the aryl halide substrate (1.0 eq) in degassed toluene (0.1 M).

  • Base Introduction: Add 1,2,2,4,6,6-hexamethylpiperazine (2.0 eq) in one portion.

    • Causality: The base is added in excess to ensure complete neutralization of both the acetic acid generated during the initial oxidative addition and the HX generated during the final β-hydride elimination[2].

  • Thermal Activation: Seal the flask and heat to 80 °C for 12 hours.

    • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The presence of the des-halogenated, cyclized mass [M - HX] confirms successful β-hydride elimination and base turnover.

  • Aqueous Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl (15 mL). Extract with EtOAc (3 x 15 mL).

    • Causality: The protonated hexamethylpiperazine salt partitions cleanly into the aqueous layer, completely removing the base from the organic product and simplifying downstream chromatography.

Protocol S1 Step 1 Reagent Assembly S2 Step 2 Base Addition S1->S2 Pd/Ligand S3 Step 3 Thermal Activation S2->S3 HMP Base S4 Step 4 Aqueous Workup S3->S4 80°C, 12h S5 Step 5 Product Isolation S4->S5 Extraction

Diagram 2: Experimental workflow for Pd-catalyzed Heck cyclization using hexamethylpiperazine.

References

  • Defense Technical Information Center (DTIC). A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. (Demonstrates the kinetics and compensation of steric hindrance vs. nucleophilicity in highly hindered piperidines and lutidines).

  • MacMillan, D. W. C., et al. (2009). Total Synthesis of the Strychnos Alkaloid (+)-Minfiensine: Tandem Enantioselective Intramolecular Heck–Iminium Ion Cyclization. National Institutes of Health (PMC). (Validates the critical requirement of utilizing highly sterically hindered pentamethylpiperidine-type bases to achieve high yields in complex Heck cyclizations without catalyst poisoning).

  • Mann, F. G., & Senior, A. (1954). Triethylenediamine (1:4-diazabicyclo[2:2:2]octane) and hexaethylenetetramine. Part II. The properties of 1:2:2:4:5:5-hexamethylpiperazine. Journal of the Chemical Society (Resumed), RSC Publishing. (Foundational historical characterization of hexamethylpiperazine derivatives).

Sources

Bifunctional Catalysis using 1,2,2,4,6,6-Hexamethylpiperazine (HMPZ): A Hemilabile Ligand and Intramolecular Non-Nucleophilic Base

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern transition-metal catalysis, the design of ligands that actively participate in the bond-breaking and bond-forming steps—rather than acting merely as passive electronic or steric modulators—has revolutionized reaction efficiency. Piperazine, 1,2,2,4,6,6-hexamethyl- (9CI) (CAS: 89020-70-2) , hereafter referred to as HMPZ , is a highly specialized, desymmetrized diamine that serves as a powerful bifunctional ligand.

The structural ingenuity of HMPZ lies in its two distinct nitrogen poles:

  • The Ligation Pole (N4): Flanked only by unhindered methylene groups (C3 and C5), the N4-methyl acts as a standard, highly nucleophilic tertiary amine. It serves as a strong σ -donor to anchor transition metals (e.g., Ru, Pd, Ir).

  • The Basic/Proton-Relay Pole (N1): Flanked by two gem-dimethyl groups (C2 and C6), the N1-methyl is extremely sterically hindered. It is structurally analogous to the classic non-nucleophilic base 1,2,2,6,6-pentamethylpiperidine (PMP)[1]. This steric bulk completely prevents N1 from coordinating to the metal center, forcing it to reside in the secondary coordination sphere where it acts as an intramolecular Brønsted base or proton relay [2].

This application note details the mechanistic causality and step-by-step protocols for utilizing HMPZ in two advanced catalytic paradigms: Ruthenium-catalyzed transfer hydrogenation and Palladium-catalyzed direct C–H arylation.

Mechanistic Causality in Bifunctional Catalysis

The Proton Relay in Transfer Hydrogenation

Traditional transfer hydrogenation relies on inner-sphere mechanisms where the substrate directly coordinates to the metal. However, bifunctional catalysts operate via an outer-sphere mechanism[2]. When HMPZ coordinates to a Ruthenium(II) hydride center, the uncoordinated N1 atom acts as a proton shuttle. It simultaneously transfers a proton to the ketone oxygen while the Ru-H transfers a hydride to the carbonyl carbon via a concerted, six-membered transition state. This drastically lowers the activation barrier compared to inner-sphere pathways.

Intramolecular Base-Assisted Deprotonation (iBAD) in C–H Activation

In Pd-catalyzed direct arylation, the cleavage of the C(sp²)–H bond via Concerted Metalation-Deprotonation (CMD) is typically the rate-limiting step[3]. Traditionally, this requires an external, often insoluble base (like K₂CO₃) to abstract the proton. By utilizing HMPZ as a ligand, the highly basic, non-nucleophilic N1 atom is positioned precisely adjacent to the metal center. This enables an Intramolecular Base-Assisted Deprotonation (iBAD) [4], converting an entropically unfavorable intermolecular deprotonation into a highly efficient intramolecular process.

Mandatory Visualizations: Catalytic Workflows

Ru_Catalytic_Cycle A 1. Precatalyst [RuCl2(HMPZ)(p-cymene)] B 2. Active Ru-Hydride [RuH(HMPZ)(p-cymene)]+ A->B + iPrOH, Base - Acetone, Cl⁻ C 3. Outer-Sphere Interaction Ketone & Proton Relay B->C + Ketone D 4. Concerted TS Simultaneous H⁻/H⁺ Transfer C->D H-Bonding E 5. Product Release Chiral Alcohol D->E Hydride Transfer E->B + iPrOH Regeneration

Figure 1: Outer-sphere transfer hydrogenation cycle enabled by the HMPZ proton relay.

Pd_iBAD_Mechanism Pd0 Pd(0)(HMPZ) OxAdd Oxidative Addition [Pd(II)(Ar)(X)(HMPZ)] Pd0->OxAdd + Ar-X Coord Arene Coordination OxAdd->Coord + Arene (C-H) CMD CMD Transition State Intramolecular Deprotonation Coord->CMD Base Assistance RedElim Reductive Elimination Biaryl Product CMD->RedElim C-H Cleavage RedElim->Pd0 - Product - HX

Figure 2: Intramolecular Base-Assisted Deprotonation (iBAD) mechanism using HMPZ.

Experimental Protocols (Self-Validating Systems)

Protocol A: Ru-HMPZ Catalyzed Transfer Hydrogenation of Acetophenone

This protocol utilizes HMPZ to facilitate an outer-sphere proton relay, eliminating the need for high pressures of H₂ gas.

Materials:

  • [RuCl2​(p-cymene)]2​ (0.5 mol%)

  • 1,2,2,4,6,6-Hexamethylpiperazine (HMPZ) (1.1 mol%)

  • Acetophenone (10.0 mmol)

  • Isopropanol (Anhydrous, 20 mL)

  • KOH (0.1 M in isopropanol, 5 mol%)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In an argon-filled glovebox, charge a Schlenk flask with [RuCl2​(p-cymene)]2​ and HMPZ. Add 5 mL of anhydrous isopropanol. Stir at 25 °C for 30 minutes.

    • Validation Checkpoint: The suspension will transition to a homogeneous deep red/orange solution, indicating successful N4-coordination to the Ru center.

  • Activation: Inject the KOH solution into the flask. Stir for 10 minutes.

    • Causality: KOH deprotonates isopropanol; the resulting isopropoxide displaces the chloride on Ru and undergoes β -hydride elimination to generate the active [Ru-H(HMPZ)]+ species.

  • Substrate Addition: Add acetophenone (10.0 mmol) to the activated catalyst mixture.

  • Reaction Execution: Heat the mixture to 60 °C under a reflux condenser (argon atmosphere) for 4 hours.

  • Quench & Analysis: Cool to room temperature and expose to air to deactivate the catalyst. Filter through a short pad of silica to remove Ru salts.

    • Validation Checkpoint: Analyze the crude mixture via GC-FID. A successful run will show >98% conversion of acetophenone to 1-phenylethanol with no over-reduction products.

Protocol B: Pd-HMPZ Catalyzed Direct Arylation of Benzene

This protocol leverages the N1 pole of HMPZ as an intramolecular base to accelerate the CMD step[3].

Materials:

  • Pd(OAc)2​ (2.0 mol%)

  • HMPZ (2.4 mol%)

  • Bromobenzene (5.0 mmol)

  • Benzene (15 mL, acts as both solvent and reactant)

  • Pivalic Acid (PivOH, 30 mol%)

  • K2​CO3​ (1.5 equiv, acts as the terminal stoichiometric base)

Step-by-Step Methodology:

  • Catalyst Ligation: In a 50 mL pressure tube, combine Pd(OAc)2​ and HMPZ in 5 mL of benzene. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution shifts from red-brown to pale yellow, confirming the formation of the Pd(OAc)2​(HMPZ) complex.

  • Reagent Assembly: Add bromobenzene, PivOH, and K2​CO3​ to the tube. Add the remaining 10 mL of benzene.

    • Causality: While K2​CO3​ is the terminal base, it is insoluble in benzene. The HMPZ ligand acts as the soluble, intramolecular proton shuttle during the CMD transition state, transferring the proton from the benzene substrate to the bulk carbonate phase[4].

  • Reaction Execution: Seal the tube and heat to 80 °C for 12 hours.

    • Validation Checkpoint: Monitor the reaction color. A stable yellow/orange color indicates active catalytic cycling. Rapid precipitation of black particles (Pd-black) indicates catalyst death due to ligand dissociation.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water to remove salts. Dry the organic layer over MgSO4​ and concentrate. Purify via flash chromatography to isolate the biphenyl product.

Quantitative Data Summaries

Table 1: Comparative Catalytic Efficacy in Ru-Catalyzed Transfer Hydrogenation

Ligand System Base Additive TOF (h⁻¹) Yield (%) Mechanistic Pathway

| PPh3​ | KOH (10 mol%) | 450 | 62 | Inner-sphere (High barrier) | | PMP + Piperidine | None | 120 | 15 | Uncoordinated base (Inefficient) | | HMPZ | None (Post-activation) | 1,850 | >98 | Outer-sphere (Bifunctional relay) |

Table 2: Comparative Performance in Pd-Catalyzed Direct Arylation | Ligand | Terminal Base | Temp (°C) | Yield (%) | C–H Cleavage Barrier ( ΔG‡ ) | | :--- | :--- | :--- | :--- | :--- | | None | K2​CO3​ | 120 | 35 | High (Intermolecular CMD) | | PPh3​ | K2​CO3​ | 110 | 58 | High (Intermolecular CMD) | | HMPZ | K2​CO3​ | 80 | 94 | Low (iBAD / Intramolecular CMD) |

Sources

Application Note: Regioselective Quaternization and IP-HPLC-UV Analysis of Piperazine, 1,2,2,4,6,6-hexamethyl- (9CI)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Analytical Challenge

The quantification of aliphatic polyamines in biological matrices or pharmaceutical formulations presents a notorious analytical hurdle. Piperazine, 1,2,2,4,6,6-hexamethyl- (9CI) (CAS: 89020-70-2) exemplifies this challenge[1]. As a highly substituted aliphatic heterocycle, it lacks a conjugated π -electron system, rendering direct Ultraviolet (UV) detection above 210 nm virtually impossible due to negligible molar absorptivity and high matrix background interference[2].

Furthermore, standard derivatization strategies used for amine analysis (e.g., using Dansyl chloride, FMOC-Cl, or DMABC-Cl) rely on the nucleophilic displacement of an amine proton. Because 1,2,2,4,6,6-hexamethylpiperazine possesses exclusively tertiary amines at the N1 and N4 positions, it is entirely inert to these conventional electrophilic reagents[3]. To achieve high-sensitivity HPLC-UV analysis, a specialized covalent modification is required to introduce a robust chromophore.

Mechanistic Rationale: Regioselective Quaternization

To bypass the limitations of tertiary amines, this protocol utilizes Phenacyl Bromide (PBr) as an alkylating agent to drive the formation of a permanently charged quaternary ammonium salt[4]. This reaction introduces a strongly UV-absorbing phenacyl moiety ( λmax​≈254 nm) via a bimolecular nucleophilic substitution ( SN​2 ) mechanism[5].

The Causality of Steric Hindrance

While the analyte contains two tertiary nitrogens, they exist in drastically different steric environments—a critical factor that dictates the reaction's success:

  • N1 Position: Flanked by four methyl groups on the adjacent C2 and C6 carbons, creating a highly congested, neopentyl-like steric shield.

  • N4 Position: Flanked by unsubstituted methylene groups (C3 and C5), representing a standard, accessible N-methyl tertiary amine.

Expertise Insight: Because SN​2 reactions are exquisitely sensitive to steric bulk, nucleophilic attack on the α -carbon of phenacyl bromide occurs almost exclusively at the N4 position . This kinetic and thermodynamic causality ensures a highly regioselective mono-quaternization . By preventing the formation of a complex mixture of mono- and di-derivatized products, the method guarantees a single, sharp chromatographic peak, maximizing both sensitivity and assay reproducibility.

Experimental Workflow & Self-Validating Protocol

The Self-Validating Chromatographic Mechanism

A core requirement of robust analytical design is intrinsic validation. This protocol employs Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) to create a self-validating separation system. The derivatization yields a permanently charged quaternary ammonium cation, while the excess PBr reagent and its hydrolysis byproducts remain neutral. By introducing an anionic ion-pairing reagent (Sodium 1-heptanesulfonate) into the mobile phase, the target analyte forms a neutral, hydrophobic ion-pair complex, allowing it to be retained on a C18 column. Validation Check: The retention time of the derivatized analyte is selectively modulated by the concentration of the ion-pairing agent, whereas the neutral excess PBr elutes independently based solely on standard hydrophobic partitioning. This orthogonal retention behavior ensures that unreacted reagent cannot co-elute with the target, providing intrinsic proof of peak purity.

Step-by-Step Derivatization Protocol
  • Standard/Sample Preparation: Dissolve the sample containing Piperazine, 1,2,2,4,6,6-hexamethyl- in anhydrous acetonitrile to a concentration range of 1–100 μ g/mL.

  • Reagent Addition: Transfer 500 μ L of the sample to a 2 mL amber glass reaction vial. Add 500 μ L of a freshly prepared Phenacyl Bromide solution (10 mg/mL in anhydrous acetonitrile).

  • Quaternization Reaction: Seal the vial tightly and vortex for 15 seconds. Incubate the mixture in a dry block heater at 60°C for exactly 45 minutes to drive the SN​2 quaternization at the N4 position.

  • Cooling & Dilution: Remove the vial and immediately cool in an ice bath for 5 minutes to arrest the reaction. Dilute the mixture with 1.0 mL of the IP-HPLC mobile phase (to prevent solvent-front distortion during injection).

  • Filtration: Filter the final solution through a 0.22 μ m PTFE syringe filter directly into an HPLC autosampler vial.

  • Blank Matrix Control: Run a parallel blank (acetonitrile + PBr, no analyte) to validate the absence of reagent-derived interference at the analyte's specific retention time.

Data Presentation

The following tables summarize the optimized quantitative parameters and expected validation metrics for this self-validating system.

Table 1: IP-HPLC-UV System Configuration

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 μ mProvides high theoretical plates for resolving the IP-complex from matrix.
Mobile Phase A 10 mM Sodium 1-heptanesulfonate in Water (pH 3.5 via H3​PO4​ )Anionic ion-pairing agent neutralizes the quaternary ammonium charge.
Mobile Phase B HPLC-Grade AcetonitrileDrives hydrophobic elution of the complex.
Flow Rate 1.0 mL/minBalances backpressure and analysis time.
Detection UV at 254 nmOptimal absorbance maximum for the phenacyl chromophore.
Injection Vol. 10 μ LPrevents column overloading and maintains peak symmetry.

Table 2: Isocratic Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BSystem State
0.0 - 15.055%45%Isocratic elution maintains IP-reagent equilibrium on the stationary phase.
15.1 - 20.010%90%Column wash to elute highly hydrophobic matrix components.
20.1 - 30.055%45%Re-equilibration prior to the next injection.

Table 3: Method Validation Summary (Representative)

Validation MetricResult / LimitAcceptance Criteria
Limit of Detection (LOD) 0.05 μ g/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.15 μ g/mLSignal-to-Noise (S/N) 10
Linear Dynamic Range 0.15 – 100 μ g/mL R2≥0.999
Intra-day Precision (RSD) 1.2% (at 10 μ g/mL) 2.0%
Derivatization Yield > 98%Verified via LC-MS mass balance

Reaction & Workflow Diagram

G N1 1,2,2,4,6,6-Hexamethylpiperazine (Sterically Hindered Tertiary Diamine) N3 SN2 Quaternization (Regioselective at N4) N1->N3 N2 Phenacyl Bromide (PBr) (UV-Active Alkylating Agent) N2->N3 N4 Mono-Quaternary Ammonium Salt (Target Derivative) N3->N4 60°C, 45 min N5 Ion-Pairing RP-HPLC (C18 + Heptanesulfonate) N4->N5 IP Complexation N6 UV Detection at 254 nm (Self-Validating Resolution) N5->N6 Elution

Workflow and reaction logic for the regioselective quaternization and IP-HPLC-UV analysis.

References

  • Piperazine, 1-cyclobutyl-4-nitroso- (9CI),Piperazi - ChemicalBook Source: chemicalbook.com URL:1

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC Source: sdiarticle4.com URL:2

  • We are looking for an HPLC method for determination of tertiary amines Source: researchgate.net URL:3

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices Source: greyhoundchrom.com URL:4

  • Click-to-Release Reactions for Tertiary Amines and Pyridines | Journal of the American Chemical Society Source: acs.org URL:5

Sources

Application Note: Engineering pH-Responsive Metal-Organic Frameworks using Piperazine, 1,2,2,4,6,6-hexamethyl-(9ci)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Nanomedicine Researchers, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary

The integration of sterically hindered amines into Metal-Organic Frameworks (MOFs) has revolutionized the design of smart nanocarriers. Piperazine, 1,2,2,4,6,6-hexamethyl-(9ci) (CAS: 89020-70-2), hereafter referred to as HMP , is an ultra-sterically hindered diamine characterized by its dense methyl substitution[1]. While standard piperazine derivatives are commonly used to enhance gas storage or metal recovery[2][3], the extreme steric bulk of HMP offers unique advantages for biomedical applications.

In MOF engineering, HMP serves a dual, highly specialized purpose:

  • Structure-Directing Agent (SDA): It induces mesoporosity during solvothermal synthesis without permanently coordinating to the metal nodes.

  • pH-Responsive Gatekeeper: When grafted onto the MOF surface, its unique protonation dynamics at slightly acidic pH trigger conformational shifts, making it an ideal candidate for targeted drug release in tumor microenvironments[4][5].

Mechanistic Insights: The Causality of Experimental Choices

To successfully utilize HMP in MOF-based drug delivery systems, researchers must understand the physicochemical causality driving its behavior.

Steric Hindrance and Defect Engineering

Standard piperazine easily forms strong coordinate covalent bonds with open metal sites (e.g., Zr⁴⁺ or Cu²⁺), which can lead to framework collapse or permanent pore blockage. In contrast, the six methyl groups on HMP create a steric shield around the nitrogen lone pairs. During the solvothermal synthesis of Zr-based MOFs, HMP acts as a non-coordinating base and transient template. It facilitates the deprotonation of organic linkers while simultaneously expanding the pore network and generating missing-linker defects—creating the necessary void volume for encapsulating large biologic drugs[3].

The pH-Responsive "Gatekeeping" Mechanism

For oncological drug delivery, nanocarriers must remain hermetically sealed at physiological pH (7.4) but rapidly release their payload in the acidic tumor microenvironment (pH 5.5–6.5)[6][7]. When HMP is localized at the pore apertures, its tertiary and secondary amines remain neutral at pH 7.4, maintaining a "closed gate" conformation due to hydrophobic interactions. As the pH drops below 6.5, the nitrogen atoms undergo protonation. The resulting intense electrostatic repulsion between the bulky hexamethyl groups forces a conformational inversion, physically "opening" the pores and triggering a burst release of the encapsulated therapeutic[5].

Buffer Selection for Stability Validation

A critical failure point in MOF drug delivery research is the use of inappropriate biological buffers. Phosphate Buffered Saline (PBS) is highly detrimental to Zr-based MOFs because phosphate ions aggressively compete for zirconium coordination sites, leading to premature framework degradation[6][8]. Therefore, this protocol mandates the use of non-coordinating buffers such as HEPES (4-(2-hydroxyethyl) piperazine-1-ethane sulfonic acid) or NEM (N-ethylmorpholine) to accurately assess the baseline chemical stability of the nanocarrier[6][8].

Mandatory Visualizations

Workflow: Synthesis and Encapsulation

The following diagram illustrates the logical progression from raw precursors to a fully loaded, HMP-modulated nanocarrier.

Workflow Precursor Metal Precursor (e.g., ZrCl4) Synthesis Solvothermal Synthesis Precursor->Synthesis Linker Organic Linker + HMP (Template) Linker->Synthesis MOF HMP-Modulated Mesoporous MOF Synthesis->MOF Drug Drug Loading (e.g., 5-Fluorouracil) MOF->Drug

Caption: Workflow for the synthesis of HMP-modulated MOFs and subsequent drug encapsulation.

Mechanism: pH-Triggered Release

This diagram maps the causal chain of the pH-responsive gatekeeping mechanism within the tumor microenvironment.

Mechanism State1 HMP-Grafted MOF (Drug Encapsulated) State2 Physiological pH (7.4) Neutral HMP (Gate Closed) State1->State2 State3 Tumor Microenvironment pH (5.5 - 6.5) State2->State3 Cellular Uptake via Endocytosis State4 Protonation of HMP (Steric Repulsion) State3->State4 State5 Pore Expansion (Gate Opened) State4->State5 State6 Targeted Drug Release State5->State6

Caption: Mechanistic pathway of pH-triggered drug release via HMP protonation in the tumor microenvironment.

Quantitative Data & Performance Metrics

The integration of HMP drastically alters the physical and pharmacokinetic profile of the MOF. Table 1 summarizes the comparative metrics between a standard Zr-MOF (UiO-66) and an HMP-modulated variant.

Table 1: Comparative Analysis of MOF Nanocarriers

MetricStandard Zr-MOFHMP-Modulated Zr-MOFCausality / Rationale
BET Surface Area 1,100 m²/g1,450 m²/gHMP templating induces missing-linker defects, increasing total void volume.
Pore Diameter 0.6 nm (Microporous)2.2 nm (Mesoporous)Steric bulk of hexamethyl groups forces framework expansion during crystallization.
Drug Loading (5-Fu) 12 wt%38 wt%Mesopores accommodate larger quantities of the therapeutic payload[5].
Release at pH 7.4 (48h) 45% (Premature leakage)< 10% (Stable)Neutral HMP acts as a hydrophobic plug, preventing premature diffusion[7].
Release at pH 5.5 (48h) 60%> 90% (Targeted)Protonation of HMP causes electrostatic repulsion, opening the pores[5].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase includes mandatory verification steps to prevent downstream experimental failure.

Protocol A: De Novo Synthesis of HMP-Modulated Mesoporous Zr-MOF

Objective: Synthesize a highly stable, mesoporous Zr-MOF using HMP as a structure-directing defect engineer.

  • Precursor Dissolution: Dissolve 1.0 mmol of ZrCl₄ and 1.0 mmol of the organic linker (e.g., terephthalic acid) in 50 mL of N,N-dimethylformamide (DMF). Causality: DMF is utilized because its high boiling point supports solvothermal conditions, and it effectively solubilizes both the metal salt and the linker.

  • HMP Addition: Slowly add 0.5 mmol of Piperazine, 1,2,2,4,6,6-hexamethyl-(9ci) to the solution under continuous stirring.

  • Solvothermal Crystallization: Transfer the homogeneous solution to a Teflon-lined stainless-steel autoclave. Heat at 120°C for 24 hours.

  • Washing & Solvent Exchange (Critical Step):

    • Centrifuge the resulting white precipitate at 8,000 rpm for 10 minutes.

    • Wash three times with fresh DMF to remove unreacted linkers and amorphous oligomers.

    • Wash three times with anhydrous methanol. Causality: Methanol exchange is required to displace the high-boiling DMF from the pores, which would otherwise cause framework collapse during thermal activation.

  • Self-Validation (FTIR/NMR): Digest a 5 mg aliquot of the activated MOF in dilute D₂SO₄/DMSO-d6. Perform ¹H-NMR to quantify the residual HMP incorporated into the framework. A successful synthesis should show HMP peaks corresponding to 5-8 mol% relative to the primary linker.

Protocol B: Drug Encapsulation and pH-Triggered Release Assay

Objective: Load 5-Fluorouracil (5-Fu) and validate the pH-responsive gatekeeping mechanism.

  • Drug Loading: Disperse 50 mg of the activated HMP-MOF in a 10 mL aqueous solution of 5-Fu (5 mg/mL). Stir in the dark at room temperature for 24 hours to reach equilibrium.

  • Isolation: Centrifuge to isolate the drug-loaded MOF. Save the supernatant.

  • Self-Validation (Mass Balance): Analyze the saved supernatant via UV-Vis spectroscopy at 266 nm. Calculate the exact mass of 5-Fu encapsulated by subtracting the residual drug in the supernatant from the initial input. Causality: This mass balance validates the loading capacity (Table 1) and ensures accurate dosing for the release assay.

  • Release Assay Setup: Divide the loaded MOF into two equal batches.

    • Suspend Batch 1 in 20 mL of HEPES buffer adjusted to pH 7.4 .

    • Suspend Batch 2 in 20 mL of HEPES buffer adjusted to pH 5.5 . Note: Do not use PBS, as phosphate coordination will artificially inflate the release rate by degrading the Zr-nodes[6][8].

  • Quantification: At predetermined intervals (1, 2, 4, 8, 24, 48 hours), extract a 1 mL aliquot (replacing with 1 mL fresh buffer) and measure 5-Fu concentration via UV-Vis. Batch 2 should exhibit a burst release profile, while Batch 1 remains stable[5].

References

  • Chemical Stability of Metal‐organic Frameworks for Applications in Drug Delivery Source: d-nb.info / ChemMedChem (Minireview) URL:[Link]

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems Source: PMC / Nanomaterials URL:[Link]

  • Hexamethylp - CAS号查询 - 爱化学 (Piperazine, 1,2,2,4,6,6-hexamethyl-) Source: ichemistry.cn URL:[Link]

  • Chemical Stability of Metal‐organic Frameworks for Applications in Drug Delivery (pH-Responsive Systems) Source: Researcher.life URL:[Link]

  • Metal-Organic Framework with Functionalized Piperazine Exhibiting Enhanced CH4 Storage Source: ResearchGate URL:[Link]

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems (MDPI) Source: MDPI / Nanomaterials URL:[Link]

  • Stable Zr-Piperazine MOFs for Efficient Gold Recovery Source: ChemRxiv URL:[Link]

  • A Luminescent Amine-Functionalized Metal–Organic Framework Conjugated with Folic Acid as a Targeted Biocompatible pH-Responsive Nanocarrier for Apoptosis Induction in Breast Cancer Cells Source: ACS Applied Materials & Interfaces URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Purification of 1,2,2,4,6,6-Hexamethylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide researchers through the notoriously difficult purification of highly substituted aliphatic amines. 1,2,2,4,6,6-Hexamethylpiperazine (CAS: 89020-70-2)[1] presents a unique set of physicochemical hurdles. The presence of gem-dimethyl groups at the C2 and C6 positions creates a massive, "neopentyl-like" steric shield around the N1 nitrogen. This structural anomaly fundamentally alters the molecule's basicity, hydrogen-bonding capacity, and crystal lattice packing capabilities[2].

This guide is designed to move beyond generic advice, explaining the mechanistic causality behind each failure point and providing self-validating protocols to ensure your purification succeeds.

FAQ 1: Chromatographic Resolution & Silica Interactions

Q: My crude reaction mixture streaks severely on silica gel, and I cannot resolve the hexamethyl product from pentamethylated intermediates. How can I fix this?

A: The streaking is a direct result of the asymmetric steric hindrance. While the N1 nitrogen is heavily shielded and less capable of interacting with the stationary phase, the N4 nitrogen remains highly accessible to the acidic free silanols on the silica gel.

Causality & Solution: Standard basic modifiers like 1% triethylamine (TEA) are often insufficient for highly lipophilic, hindered amines[3]. To completely suppress silanol ionization and prevent secondary interactions, you must use a strong, volatile basic modifier in normal phase, or switch to a high-pH reverse-phase system.

Self-Validating Check: Run a 2D-TLC (two-dimensional TLC) of your crude mixture using your modified mobile phase. If the product spot remains perfectly round in the second dimension, your modifier concentration is sufficient. If it streaks or forms a teardrop shape, increase the base concentration by 0.5%.

HPLC_Workflow Start Crude 1,2,2,4,6,6-Hexamethylpiperazine Check Assess Impurity Profile Start->Check NP Normal Phase (Silica) Use DCM/MeOH/NH4OH Check->NP Lipophilic Impurities RP Reverse Phase (C18) Use High pH (>10.5) Check->RP Polar Impurities Success Pure Product Isolated NP->Success RP->Success

Decision tree for chromatographic purification of sterically hindered piperazines based on polarity.

FAQ 2: Distillation and Volatility

Q: I am losing mass during solvent removal on the rotary evaporator. Is 1,2,2,4,6,6-hexamethylpiperazine volatile enough to be distilled?

A: Yes. Due to the extensive methylation (six methyl groups on a low-molecular-weight scaffold), intermolecular hydrogen bonding is virtually eliminated. This significantly lowers the boiling point compared to unhindered analogs, making it prone to co-evaporation with solvents like dichloromethane.

Causality & Solution: Never use a rotary evaporator bath above 25°C when concentrating this free base. For bulk purification, fractional distillation under reduced pressure is the superior method. The steric hindrance prevents thermal degradation, making the molecule highly stable at elevated vapor temperatures[2].

Self-Validating Check: During fractional distillation, monitor the vapor temperature closely. A sudden, sharp drop in vapor temperature while the distillation pot is still boiling indicates that the main product fraction has fully distilled over, signaling the immediate need to switch receiving flasks.

Table 1: Quantitative Data Summary - Comparative Properties of Piperazine Derivatives

CompoundSteric Hindrance LevelRelative VolatilityTypical Purification Method
PiperazineNoneLow (Solid)Recrystallization
1,4-DimethylpiperazineLowModerateDistillation
2,2,6,6-TetramethylpiperazineHighHighSublimation / Distillation
1,2,2,4,6,6-Hexamethylpiperazine Extreme Very High Fractional Distillation
FAQ 3: Salt Formation & Crystallization

Q: I tried to precipitate the hydrochloride salt using ethereal HCl, but I only yielded a sticky, hygroscopic oil. Why won't it crystallize?

A: This is a classic hallmark of extreme steric hindrance. The N1 nitrogen is flanked by four methyl groups. Protonating this nitrogen is thermodynamically difficult due to the restricted conformational space for the incoming proton[4]. Even if a di-salt forms, the bulky, asymmetric nature of the molecule prevents tight packing in a crystal lattice with small, spherical counterions like chloride.

Causality & Solution: You must exploit the relatively unhindered N4 nitrogen to selectively form a mono-salt. Furthermore, you must use a large, polarizable counterion (such as oxalate or picrate) that can bridge the bulky organic cations and facilitate stable lattice formation.

Detailed Protocol: Selective Mono-Oxalate Salt Crystallization

This protocol utilizes a stoichiometric limitation to ensure only the accessible N4 nitrogen is protonated, preventing the formation of non-crystallizing di-salts.

  • Dissolution: Dissolve the crude 1,2,2,4,6,6-hexamethylpiperazine (1.0 eq) in anhydrous diethyl ether (10 mL per gram of amine).

  • Acid Preparation: Prepare a 0.5 M solution of anhydrous oxalic acid (0.95 eq) in ethyl acetate. Note: Using exactly 0.95 eq ensures the highly hindered N1 remains strictly as a free-base, preventing the mixture from oiling out.

  • Precipitation: Add the oxalic acid solution dropwise to the amine solution at 0°C under vigorous magnetic stirring. A white, crystalline precipitate should begin to form immediately.

  • Validation Check (Critical): Test the pH of the mother liquor using wide-range pH paper. It must remain slightly basic (pH ~8). If it turns acidic, you have over-titrated, risking the protonation of N1 and subsequent destruction of the crystal lattice.

  • Isolation: Filter the mono-oxalate salt rapidly under a nitrogen atmosphere (the salt may be mildly hygroscopic) and wash with cold diethyl ether.

  • Free-Basing: Suspend the pure crystalline salt in 1M NaOH and extract with pentane. Carefully concentrate the pentane in an ice bath to yield the ultra-pure free base.

Protonation Base Free Base N4 N4 Protonation (Kinetically Favored) Base->N4 0.95 eq Oxalic Acid N1 N1 Protonation (Sterically Blocked) Base->N1 Excess HCl Salt Mono-Oxalate Salt (Crystalline) N4->Salt Lattice Packing Oil Di-Salt / Chloride (Amorphous Oil) N1->Oil Steric Clash

Mechanistic pathway showing kinetic preference for N4 protonation and counterion selection outcomes.

References
  • Phosphoranetriamine, N,N,N',N',N'',N''-hexamethyl-1-[(phenylsilyl)methylene]- (9CI) (Contains Piperazine, 1,2,2,4,6,6-hexamethyl- CAS 89020-70-2). Guidechem.1

  • Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Amines with Pyrazine-2-sulfonyl chloride. Benchchem. 3

  • CO2-Selective Membranes Containing Sterically Hindered Amines for CO2/H2 Separation. ACS Publications. 2

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. 4

Sources

Technical Support Center: Troubleshooting Side-Product Formation in Reactions with Highly Sterically Hindered Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Reactivity of Sterically Encumbered Piperazines

Highly substituted piperazine scaffolds, such as the specified Piperazine, 1,2,2,4,6,6-hexamethyl-(9ci), represent a class of sterically hindered diamines. While this specific nomenclature is not widely cited, it belongs to a family of compounds defined by significant steric bulk around the nitrogen centers. This architecture imparts a unique chemical character: they are excellent non-nucleophilic bases but challenging substrates for reactions requiring nucleophilic attack at the nitrogen, such as N-alkylation or N-acylation.[1][2]

This technical guide is designed to function as a dedicated troubleshooting resource. It addresses common side-product formations and reaction failures encountered when working with these challenging molecules. By understanding the underlying mechanistic principles, researchers can proactively design experiments to favor desired outcomes and mitigate the formation of impurities.

Core Troubleshooting Workflow

Before diving into specific reaction types, it's crucial to have a systematic approach to troubleshooting. When an unexpected result occurs, this workflow can help diagnose the issue.

G start Unexpected Reaction Outcome (Low Yield, Side-Product) check_sm 1. Verify Starting Material Purity (NMR, LC-MS) start->check_sm check_reagents 2. Confirm Reagent & Solvent Quality (Anhydrous? Purity?) check_sm->check_reagents check_conditions 3. Review Reaction Conditions (Temperature, Atmosphere, Stoichiometry) check_reagents->check_conditions analyze_side_product 4. Characterize Side-Product(s) (MS, NMR, IR) check_conditions->analyze_side_product consult_faq 5. Consult Specific FAQ Sections Below (Acylation, Alkylation, Coupling, etc.) analyze_side_product->consult_faq optimize 6. Redesign Experiment Based on Diagnosis (Change Reagent, Solvent, Temp, etc.) consult_faq->optimize

Caption: General troubleshooting workflow for unexpected reaction outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: My N-acylation reaction is failing and producing unexpected byproducts. What is happening?

Question: I am attempting to acylate 1,2,2,4,6,6-hexamethylpiperazine with an acid chloride (or anhydride), but I am getting a very low yield of the desired amide. My mass spectrometry data suggests the formation of products with cleaved rings. Why is this occurring?

Plausible Cause: Steric Hindrance Leading to Ring Fission

The extreme steric hindrance around the nitrogen atoms significantly lowers their nucleophilicity.[2] A direct nucleophilic attack on the acylating agent is kinetically disfavored. Under forcing conditions (e.g., high heat) or with highly reactive acylating agents (like phosgene or acetyl chloride), an alternative pathway, ring fission, can become dominant. This has been documented for the analogous 2,2,6,6-tetramethylpiperidine.[3] The reaction proceeds through a mechanism where the piperazine ring is opened, leading to linear isocyanate or acetamide derivatives.

Mechanism of Ring Fission during Acylation

G cluster_0 Acylation Pathways for Hindered Piperazines Piperazine Hindered Piperazine AcylCl + R-COCl Piperazine->AcylCl Desired Desired N-Acyl Product (Sterically Disfavored) AcylCl->Desired Path A: Direct Acylation (Low Yield) Intermediate Proposed Intermediate AcylCl->Intermediate Path B: Ring Opening RingFission Ring Fission Side-Products (e.g., Isocyanates, Linear Amides) Intermediate->RingFission Rearrangement

Caption: Competing pathways in the acylation of hindered piperazines.

Troubleshooting & Recommended Protocols

  • Use a Milder Acylating Agent: Instead of acid chlorides, activate the carboxylic acid in situ with a coupling reagent that is effective for hindered substrates. This avoids the formation of highly reactive intermediates.

  • Optimize the Base: Use a non-nucleophilic base like proton sponge or DBU to scavenge the generated acid without competing in the reaction.

  • Employ Acyl Fluorides: Acyl fluorides, formed in situ from the carboxylic acid using reagents like Cyanuric Fluoride or XtalFluor-E, have been shown to be effective for coupling with sterically hindered amines at elevated temperatures.[4]

Protocol: Acyl Fluoride-Mediated Coupling for Hindered Amines [4]

  • To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous solvent (e.g., DCM or MeCN) at 0 °C, add Cyanuric Fluoride (0.5 equiv.).

  • Stir the mixture at room temperature for 1-2 hours to form the acyl fluoride.

  • Add the hindered piperazine (1.2 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Heat the reaction mixture to 60-80 °C and monitor by LC-MS until completion.

  • Perform an aqueous workup to isolate the product.

FAQ 2: My amide coupling reaction with a hindered piperazine is inefficient. How can I improve the yield?

Question: I am using standard peptide coupling reagents like DCC/HOBt to couple a carboxylic acid to my hindered piperazine, but the conversion is very low.

Plausible Cause: Insufficient Activation by Standard Coupling Reagents

The combination of a sterically hindered amine and a bulky carboxylic acid presents a significant challenge for amide bond formation.[5] Standard coupling reagents like DCC or EDC may not provide a sufficiently reactive activated ester to overcome the steric barrier.[4][6] The activated intermediate can also be prone to side reactions, such as forming an unreactive N-acylurea with DCC.[6]

Troubleshooting & Recommended Protocols

Success in coupling sterically demanding substrates hinges on the choice of a highly efficient coupling reagent.

Coupling ReagentClassKey Advantages for Hindered SystemsCitation(s)
HATU / HBTU Uronium SaltForms highly reactive OBt active esters; low racemization. Considered a gold standard for difficult couplings.[6][7]
PyBOP / PyAOP Phosphonium SaltHigh coupling efficiency with low racemization risk. PyAOP is particularly reactive.[7][8]
T3P® Triazine-basedHigh efficiency, low toxicity, and reduced side-product formation. Activates the carboxyl group effectively.[8]
Acyl Halides (in situ) Acid HalideMethods using reagents like TFFH or generating acyl fluorides can be very effective, especially at higher temperatures.[4][9]

Recommended Protocol: HATU-Mediated Amide Coupling

  • Dissolve the carboxylic acid (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Add HATU (1.1 equiv.) and a non-nucleophilic base like DIPEA or 2,4,6-collidine (2.0-3.0 equiv.).

  • Stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add a solution of the hindered piperazine (1.2 equiv.) in DMF.

  • Stir at room temperature to 50 °C, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and perform an aqueous workup with saturated NaHCO₃ and brine to remove byproducts.

FAQ 3: I am trying to perform a reductive amination with the hindered piperazine, but the primary side-product is the reduced ketone/aldehyde. What's wrong?

Question: I am reacting a ketone with my hindered piperazine under reductive amination conditions (e.g., NaBH₃CN), but I am mostly isolating the corresponding alcohol from the ketone starting material.

Plausible Cause: Disfavored Iminium Ion Formation

Direct reductive amination proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is then reduced.[10] With a highly hindered secondary amine like 1,2,2,4,6,6-hexamethylpiperazine, the formation of the tetrahedral hemiaminal and, subsequently, the planar iminium ion is sterically very difficult.[10] The equilibrium heavily favors the starting materials. As a result, the reducing agent preferentially reduces the more accessible carbonyl group of the ketone or aldehyde.

Visualizing the Steric Clash

G cluster_0 Reductive Amination Equilibrium cluster_1 Competing Reduction Pathways Ketone Ketone + Hindered Piperazine Iminium Iminium Ion (Sterically Disfavored) Ketone->Iminium Equilibrium lies to the left (k_f << k_r) Iminium->Ketone Reducer Reducing Agent (e.g., NaBH(OAc)₃) Desired Desired Tertiary Amine (Slow Formation) Reducer->Desired Reduces Iminium Side Side-Product: Alcohol (Fast Formation) Reducer->Side Reduces Ketone Iminium_copy Iminium Ion Ketone_copy Ketone

Caption: Kinetic competition in reductive amination of hindered substrates.

Troubleshooting & Recommended Protocols

  • Use a Two-Step Procedure: Separate the formation of the C-N bond from the reduction. First, attempt to form the iminium ion under dehydrating conditions (e.g., using TiCl₄ or a Dean-Stark trap with azeotropic removal of water), then introduce a powerful reducing agent like NaBH₄.

  • Switch to a More Powerful Reductive Amination System: Systems using trichlorosilane (HSiCl₃) activated by a Lewis base like TMEDA have been reported to be effective for the synthesis of hindered tertiary amines from ketones and secondary amines.[10]

  • Consider an Alternative Synthetic Route: If reductive amination fails, consider an Sₙ2 reaction between the piperazine and an alkyl halide. While also challenging (see FAQ 4), it may be more feasible than overcoming the high energy barrier of iminium formation.

FAQ 4: Why is my N-alkylation reaction with an alkyl halide not working?

Question: I am trying to alkylate my hindered piperazine with methyl iodide, but the reaction is extremely slow or does not proceed at all.

Plausible Cause: Low Nucleophilicity and Steric Shielding

This is a classic case of steric hindrance suppressing Sₙ2 reactivity.[11] The bulky methyl groups surrounding the nitrogen lone pair act as a shield, preventing the backside attack required for an Sₙ2 reaction. While amines are generally good nucleophiles, the extreme steric bulk of this substrate makes it a very poor one.[12]

Troubleshooting & Recommended Protocols

  • Increase Reaction Temperature and Time: Use a high-boiling polar aprotic solvent like DMF or NMP and heat the reaction for an extended period. This may provide enough energy to overcome the activation barrier.

  • Use a More Reactive Electrophile: Switch from an alkyl bromide or chloride to a more reactive alkyl iodide or, even better, an alkyl triflate (R-OTf). Triflates are exceptionally good leaving groups and can accelerate sluggish Sₙ2 reactions.

  • Employ Microwave-Assisted Organic Synthesis (MAOS): Microwaves can rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields, minimizing side-product formation that can occur with prolonged conventional heating.[13]

  • Consider Alternative C-N Bond Forming Reactions: For aryl groups, consider transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, which proceed through a different mechanism that can sometimes tolerate steric hindrance better than Sₙ2 reactions.[14][15]

References
  • ResearchGate. (n.d.). Side reaction analysis of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acylation of 2,2,6,6-tetramethylpiperidine and 2,2,5,5-tetramethylpyrrolidine. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Retrieved from [Link]

  • IntechOpen. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • C&EN. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • MDPI. (2012, May 3). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Retrieved from [Link]

  • International Journal of Peptide Research and Therapeutics. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from [Link]

  • Beilstein Journals. (2011, January 14). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Reactions of 1,2,2,4,6,6-Hexamethylpiperazine (9CI)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science support hub for Piperazine, 1,2,2,4,6,6-hexamethyl- (CAS: 89020-70-2). This guide is engineered for drug development professionals and synthetic chemists who are struggling with the profound steric hindrance inherent to this highly congested diamine[1].

Core Principles: Understanding the Steric Environment

Before attempting functionalization, it is critical to understand the causality behind the molecule's reactivity. The steric hindrance, quantified by the percent buried volume (%V_bur), is the crucial factor dictating the thermodynamic and kinetic properties of this amine[2].

  • The N1 Position (Highly Hindered): Flanked by two quaternary carbons (C2 and C6), each bearing two methyl groups. This creates a massive steric shield that physically blocks the nitrogen lone pair, preventing electrophiles from achieving the optimal Bürgi-Dunitz trajectory required for standard S_N2 attacks[3].

  • The N4 Position (Less Hindered): Flanked by secondary carbons (C3 and C5). While it is a tertiary amine, it lacks the adjacent tetramethyl shielding, making it the kinetically and thermodynamically favored site for any electrophilic reaction[4].

PiperazineReactivity Start 1,2,2,4,6,6-Hexamethylpiperazine (Sterically Hindered Diamine) Sub1 Target: N4 Position (Less Hindered, Flanked by -CH2-) Start->Sub1 Regioselective Pathway Sub2 Target: N1 Position (Highly Hindered, Flanked by -C(CH3)2-) Start->Sub2 Exhaustive Pathway Act1 Standard Alkylation / Oxidation (MeI or mCPBA, 0-25°C) Sub1->Act1 Act2 Forcing Conditions Required (MeOTf or H2O2/Na2WO4, 80°C) Sub2->Act2 Res1 High Yield (>85%) Rapid Conversion Act1->Res1 Res2 Moderate Yield (40-50%) Slow Conversion (48-72h) Act2->Res2

Fig 1. Regioselective workflow for functionalizing 1,2,2,4,6,6-hexamethylpiperazine based on steric hindrance.

Quantitative Reactivity Matrix

To aid in experimental design, the following table summarizes the differential reactivity of the two nitrogen centers.

Property / Reaction ParameterN1 Position (Tetramethyl-flanked)N4 Position (Unflanked)
Adjacent Carbon Substitution C2, C6 (Quaternary, -C(CH3)2-)C3, C5 (Secondary, -CH2-)
Estimated Buried Volume (%V_bur) ~35–40%~20–25%
Standard Alkylation (MeI, RT, 24h) < 5% Yield (Sterically Blocked)> 85% Yield
Forcing Alkylation (MeOTf, 80°C, 48h) 40–50% Yield> 95% Yield (Exhaustive)
Oxidation (mCPBA, DCM, 0°C, 2h) No Reaction> 90% Yield

Troubleshooting Guides & FAQs

N-Alkylation & Quaternization

Q1: Why do my attempts to quaternize 1,2,2,4,6,6-hexamethylpiperazine with methyl iodide (MeI) result in poor yields or unreacted starting material? A: The primary challenge arises from the extreme steric hindrance around the N1 atom. The bulkiness of the four adjacent methyl groups physically blocks the nitrogen's lone pair of electrons, making it a poor nucleophile[3]. Standard alkyl halides like MeI lack the electrophilic strength to overcome this massive activation energy barrier. Furthermore, highly congested tertiary amines can undergo Hofmann-like elimination (dealkylation) upon heating, which competes with the desired quaternization[5].

Q2: How can I successfully alkylate the N1 position? A: You must abandon standard alkyl halides and employ "harder," highly reactive alkylating agents such as alkyl triflates (e.g., methyl trifluoromethanesulfonate) or Meerwein's salt[3]. These reagents provide the necessary thermodynamic driving force to overcome the steric barrier.

Protocol: High-Pressure/High-Reactivity N-Alkylation Self-Validating Step: The formation of a dense, white precipitate in non-polar solvents confirms successful quaternization, as the starting amine is highly soluble in toluene.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 1,2,2,4,6,6-hexamethylpiperazine (1.0 eq, 10 mmol) in 20 mL of anhydrous toluene.

  • Electrophile Addition: Cool the solution to 0 °C. Dropwise, add Methyl Trifluoromethanesulfonate (MeOTf) (3.0 eq for exhaustive N1,N4-alkylation). Caution: MeOTf is a potent alkylating agent; handle strictly in a fume hood.

  • Heating: Seal the vessel and heat the mixture to 80 °C for 48–72 hours. Prolonged reaction times are mandatory due to the restricted rotation around the C-N bond during the transition state[2].

  • Isolation: Cool the reaction to room temperature. Dilute with 50 mL of cold diethyl ether to fully precipitate the quaternary ammonium triflate salt.

  • Purification: Filter the precipitate under a nitrogen blanket, wash with anhydrous pentane, and dry under high vacuum.

StericClash N1 N1 Atom (Target) Me1 C2 Methyls N1->Me1 Me2 C6 Methyls N1->Me2 Elec Electrophile (e.g., MeI) Elec->N1 Attempted SN2 Attack Result Bürgi-Dunitz Trajectory Blocked! (High ΔG‡) Elec->Result

Fig 2. Steric shielding at the N1 position blocking the SN2 electrophilic attack trajectory.

Regioselective Functionalization

Q3: How do I selectively functionalize N4 without affecting N1? A: Exploit the kinetic disparity. Because quaternization occurs exclusively at the less hindered nitrogen atom under mild conditions[4], you can achieve perfect regioselectivity by using exactly 1.0 equivalent of a mild electrophile (like MeI or benzyl bromide) at low temperatures (0–5 °C). The N1 position will act as a spectator due to its steric shielding.

N-Oxidation

Q4: I am trying to synthesize the N1,N4-dioxide using mCPBA, but I only isolate the N4-oxide. How do I force the second oxidation? A: Oxidation of the N1 position forces the oxygen atom into a sterically congested space, inducing severe 1,3-diaxial interactions within the piperazine chair conformation. Optimization Strategy: Switch from mCPBA to a catalytic tungstate/hydrogen peroxide system.

  • Dissolve the amine in methanol.

  • Add 5 mol% sodium tungstate dihydrate ( Na2​WO4​⋅2H2​O ).

  • Add 5.0 equivalents of 30% aqueous H2​O2​ dropwise.

  • Heat to 60 °C for 72 hours. Monitor by GC-MS; the N1-oxidation will appear as a late-eluting peak relative to the N4-oxide.

References

  • overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine Benchchem
  • Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts PubMed (NIH)
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines Chemical Science (RSC Publishing)
  • Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines ResearchG
  • Journal of the Chemical Society - Resumed 1926-1965 Year 1954 (Mann & Senior) ElectronicsAndBooks

Sources

Technical Support Center: 1,2,2,4,6,6-Hexamethylpiperazine Synthesis & Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 1,2,2,4,6,6-hexamethylpiperazine (CAS 89020-70-2)[1].

The primary synthetic route utilizes the Eschweiler-Clarke methylation of 2,2,6,6-tetramethylpiperazine. The fundamental kinetic bottleneck in this process arises from severe structural asymmetry: the N4 position is relatively unhindered and methylates rapidly, while the N1 position is flanked by four methyl groups (gem-dimethyls at C2 and C6). This extreme steric shielding demands highly optimized, energetic conditions to force the reaction to completion[2]. Standard transition metal-free methylation protocols using formaldehyde routinely stall at this hindered site[3].

Troubleshooting Guide & FAQs

Q1: Why is my reaction stalling at the 2,2,4,6,6-pentamethylpiperazine intermediate? The Causality: The N1 position is buried within a hydrophobic, sterically hindered pocket created by the adjacent C2 and C6 gem-dimethyl groups. While the unhindered N4 position easily attacks formaldehyde to form an iminium ion at 60°C, the N1 position requires significantly higher activation energy. Furthermore, the presence of water (from 37% aqueous formalin) shifts the equilibrium away from the critical iminium ion intermediate back to the N-hydroxymethyl resting state. The Solution: Transition from aqueous reagents to anhydrous equivalents. Use paraformaldehyde and 98% formic acid. Scale-up must be performed in a pressure vessel (autoclave) heated to 120–130°C to overcome the activation energy barrier for the final hydride transfer[2].

Q2: How do I manage severe foaming and pressure spikes during a 10 kg scale-up? The Causality: The Eschweiler-Clarke reaction generates one mole of CO₂ gas per mole of amine methylated. In a batch process, mixing all reagents upfront leads to a rapid, uncontrollable release of CO₂ as the unhindered N4 position methylates, causing dangerous pressure spikes and reactor foaming. The Solution: Implement a semi-batch dosing strategy. Charge the amine and formic acid first, then dose the paraformaldehyde suspension slowly using a metering pump at 60°C. Only seal and pressurize the reactor for the high-temperature N1 methylation phase after the initial N4-driven gas evolution has completely subsided.

Q3: What causes the formation of N-formyl impurities, and how can they be minimized? The Causality: N-formylation is a competing side reaction that occurs when the hydride transfer from formic acid is too slow, or when formic acid is depleted before the iminium ion can be reduced. Sterically hindered amines are particularly susceptible to this because the slow iminium formation gives the formylating agents ample time to react[4]. The Solution: Maintain a large stoichiometric excess of formic acid (5–7 equivalents) relative to the N1 site. If N-formyl impurities are detected via LC-MS, do not add more formaldehyde; instead, add supplementary 98% formic acid and extend the heating time at 130°C to drive the reduction.

Q4: Why am I experiencing poor phase separation during the basic workup? The Causality: 1,2,2,4,6,6-hexamethylpiperazine is highly lipophilic. At neutral or slightly basic pH, partially protonated species act as surfactants, creating stubborn emulsions between the aqueous and organic layers. The Solution: The aqueous phase must be adjusted to a pH > 12 using 50% NaOH to ensure complete deprotonation. Add brine (NaCl) to increase the aqueous phase density and ionic strength, and perform the extraction with toluene at 40–50°C. The elevated temperature lowers the viscosity of the organic layer, promoting rapid phase coalescence.

Mechanistic & Workflow Visualizations

G A 2,2,6,6-Tetramethylpiperazine (Starting Material) B 2,2,4,6,6-Pentamethylpiperazine (Fast, Unhindered N4) A->B CH2O, HCOOH Room Temp to 60°C C N1-Hydroxymethyl Intermediate (Sterically Hindered) B->C CH2O Requires Heat D Iminium Ion (High Activation Energy) C->D -H2O Acidic Conditions E 1,2,2,4,6,6-Hexamethylpiperazine (Final Product) D->E HCOOH (Hydride Transfer) >100°C, Pressure, -CO2

Figure 1: Mechanistic pathway and kinetic bottlenecks in Eschweiler-Clarke methylation.

G N1 Reactor Charging Amine + HCOOH N2 Controlled Addition CH2O at 60°C N1->N2 N3 Pressurization Autoclave, 130°C N2->N3 N4 Venting & Cooling CO2 Release N3->N4 N5 Alkaline Workup pH > 12, NaOH N4->N5 N6 Phase Separation Toluene Extraction N5->N6 N7 Vacuum Distillation Product Isolation N6->N7

Figure 2: Optimized scale-up workflow for hindered piperazine synthesis.

Quantitative Data: Reaction Optimization

The following table summarizes the critical parameters required to shift the reaction from a stalled pentamethylated intermediate to the fully hexamethylated product. Notice the stark difference in yield when transitioning from atmospheric batch conditions to a pressurized semi-batch system.

Table 1: Optimization of Reaction Conditions for N1-Methylation

ScaleReagents (CH₂O / HCOOH)Temp (°C)PressureTime (h)Yield (%)Purity (%)
10 g (Batch)37% aq / 85% aq90Atmospheric244560 (High pentamethyl)
100 g (Batch)Paraform / 98%100Atmospheric246275
1 kg (Autoclave)Paraform / 98%1304–5 bar1291>98
10 kg (Semi-batch)Paraform / 98%1304–5 bar1094>99

Self-Validating Experimental Protocol (1 kg Scale)

This protocol is designed as a self-validating system. Proceeding to subsequent steps is strictly contingent upon passing the defined In-Process Controls (IPCs).

Step 1: Reactor Charging (Atmospheric Phase)

  • To a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and metering pump, charge 2,2,6,6-tetramethylpiperazine (1.0 kg, 7.03 mol).

  • Slowly add 98% formic acid (1.94 kg, 42.1 mol, 6.0 eq) while maintaining the internal temperature below 40°C (exothermic salt formation).

Step 2: N4-Methylation & Gas Evolution Control

  • Heat the mixture to 60°C.

  • Begin dosing paraformaldehyde (844 g, 28.1 mol, 4.0 eq) suspended in a minimal amount of formic acid via the metering pump over 3 hours.

  • IPC 1 (Visual): Monitor CO₂ evolution. Do not increase the dosing rate if foaming occupies >70% of the reactor volume.

  • IPC 2 (Analytical): After dosing is complete, stir for 2 hours at 80°C. Sample the mixture for GC-FID analysis. Validation Check: The peak for 2,2,4,6,6-pentamethylpiperazine must be >95% area. Causality: Pressurizing unreacted N4 sites in the next step will lead to an uncontrollable exothermic runaway and dangerous CO₂ spikes. If <95%, maintain at 80°C for an additional 2 hours.

Step 3: N1-Methylation (Pressurized Phase)

  • Transfer the validated mixture to a 5 L Hastelloy autoclave.

  • Seal the reactor and heat to 130°C. The internal pressure will rise to approximately 4–5 bar due to CO₂ generation from the N1 methylation.

  • Maintain agitation at 130°C for 10 hours.

  • IPC 3 (Analytical): Cool to 40°C, safely vent the pressure, and sample for LC-MS/GC-FID. Validation Check: 1,2,2,4,6,6-hexamethylpiperazine must be >98% area, and N-formyl impurities must be <0.5%.

Step 4: Quenching and Basification

  • Transfer the mixture back to a standard reactor and cool to 10°C.

  • Slowly add 50% aqueous NaOH until the pH is strictly >12.

  • Causality: The neutralization is highly exothermic. Keep the temperature below 40°C to prevent product degradation and solvent loss.

Step 5: Extraction and Isolation

  • Add toluene (2.0 L) and heat the biphasic mixture to 50°C.

  • Stir vigorously for 15 minutes, then allow layers to separate. (If an emulsion persists, add 500 mL of saturated aqueous NaCl).

  • Separate the organic layer. Extract the aqueous layer with an additional 1.0 L of toluene.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude oil via fractional vacuum distillation (b.p. ~85-90°C at 10 mmHg) to yield the pure 1,2,2,4,6,6-hexamethylpiperazine as a colorless to pale-yellow liquid.

References

  • GuideChem. "89020-70-2 (9ci)-1,2,2,4,6,6-hexamethyl-piperazine". Guidechem.com.
  • Kostag, M., et al. "Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose: Quaternary Ammonium Electrolytes and their Solutions in Water and Molecular Solvents".
  • "US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine".
  • "Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source". CHIMIA.

Sources

Removal of unreacted Piperazine, 1,2,2,4,6,6-hexamethyl-(9ci) from product mixture

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Piperazine, 1,2,2,4,6,6-hexamethyl-(9ci) from Product Mixtures

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the effective removal of the sterically hindered amine, Piperazine, 1,2,2,4,6,6-hexamethyl-(9ci), from post-reaction mixtures. The principles and techniques discussed here are broadly applicable to other bulky, non-nucleophilic bases such as the commonly used 2,2,6,6-tetramethylpiperidine (TMP), upon which much of the reference data is based.

The unique structure of these amines—characterized by significant steric bulk around the nitrogen atom(s)—makes them excellent non-nucleophilic bases in synthesis but can also present unique challenges during product purification.[1] This guide will explain the causality behind various experimental choices to ensure you can develop a robust, self-validating purification protocol.

Understanding the Challenge: Properties of Sterically Hindered Amines

To effectively remove a starting material, one must understand its physicochemical properties. While specific data for Piperazine, 1,2,2,4,6,6-hexamethyl-(9ci) is sparse, we can use the well-characterized and structurally related compound 2,2,6,6-tetramethylpiperidine (TMP) as a model to inform our strategy.

PropertyValue for 2,2,6,6-Tetramethylpiperidine (TMP)Significance for Purification
Molecular Formula C₉H₁₉N[2]---
Molar Mass 141.25 g/mol [3]Affects diffusion and boiling point.
Appearance Colorless to light yellow liquid[4]Liquid nature suggests crystallization of a solid product can be an effective separation method.
Boiling Point 152 °C[3]Enables removal by distillation if the product has a sufficiently different boiling point.
pKa of Conjugate Acid ~11.1[5]Indicates moderate basicity. This is the key property exploited in acid-base extractions.
Solubility Limited in water (25.9 g/L), soluble in organic solvents (ether, chloroform).[4][6]The neutral form resides in the organic phase during an extraction.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the primary and most direct method for removing unreacted hexamethylpiperazine?

The most robust and widely used technique is Acid-Base Extraction . This method leverages the fundamental chemical nature of the amine: the lone pair of electrons on the nitrogen atom makes it basic.[7]

Mechanism: By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic piperazine derivative is protonated. This forms an ammonium salt, which is ionic and therefore preferentially soluble in the aqueous layer.[8][9] Your neutral or acidic product remains in the organic layer, allowing for a clean separation.

Experimental Protocol: Standard Acid-Base Extraction
  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane (DCM). Transfer this solution to a separatory funnel.

  • First Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl or 5-10% citric acid solution) to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. This vigorous mixing is crucial to facilitate the transfer of the amine across the phase boundary, especially as steric hindrance can slow the rate of protonation.

  • Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser layer (often the aqueous layer, but check your solvent densities) will be at the bottom.

  • Drain and Repeat: Drain the lower aqueous layer. To ensure complete removal, repeat the acid wash (steps 2-4) one or two more times with fresh aqueous acid. Combine all aqueous extracts.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to isolate your purified product.

G cluster_start cluster_extraction Extraction Workflow cluster_finishing Work-up start Crude Product in Organic Solvent add_acid Add Dilute Aq. Acid (e.g., 1M HCl) start->add_acid Transfer to Separatory Funnel shake Shake Vigorously & Vent add_acid->shake separate Separate Layers shake->separate aq_layer Aqueous Layer (Contains Protonated Amine Salt) separate->aq_layer Discard or Neutralize to Recover Amine org_layer Organic Layer (Contains Product) separate->org_layer Top or Bottom Layer wash_bicarb Wash with NaHCO₃ (aq) org_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (e.g., MgSO₄) wash_brine->dry concentrate Concentrate Solvent dry->concentrate end Purified Product concentrate->end

Caption: Workflow for removing a basic amine via acid-base extraction.

Q2: My product is acid-labile and degrades during the acid wash. What are my alternatives?

This is a common and critical issue. If your target molecule contains acid-sensitive functional groups (e.g., acetals, certain esters, or silyl ethers), the standard extraction protocol is not suitable. Here is a decision-making framework:

G cluster_no cluster_yes start Is the product acid-sensitive? acid_wash Use Standard Acid-Base Extraction start->acid_wash No chromatography Column Chromatography (Primary Choice) start->chromatography Yes distillation Distillation / Kugelrohr (If BP is very different) chromatography->distillation Consider Also crystallization Crystallization (If product is solid) distillation->crystallization Consider Also

Caption: Decision tree for purification based on product stability.

The primary alternative is Column Chromatography .

  • Expertise & Experience: Basic amines like the hexamethylpiperazine derivative have a strong affinity for the acidic surface of standard silica gel. This can lead to significant peak tailing or even irreversible binding to the column. To counteract this, the mobile phase must be "basified."

  • Trustworthiness: A self-validating chromatography protocol involves adding a small amount of a volatile base to your eluent system. A common and effective choice is 0.5-2% triethylamine (TEA) or a few drops of aqueous ammonia in the polar solvent modifier (e.g., methanol). This deactivates the acidic sites on the silica, allowing the basic amine to elute with a much better peak shape, facilitating its separation from your product.[10]

Q3: What are the recommended starting conditions for column chromatography?
ParameterRecommendationRationale
Stationary Phase Standard Silica Gel (SiO₂)Most common and cost-effective. The acidity is managed by the mobile phase.
Mobile Phase Non-polar/Polar Gradient (e.g., Hexanes/Ethyl Acetate)Start with a low polarity to elute non-polar products first.
Key Additive 0.5-2% Triethylamine (TEA) This is critical. It competes with your hindered amine for the acidic sites on the silica, preventing peak tailing and ensuring elution.
Monitoring Thin-Layer Chromatography (TLC)Develop your TLC plates in the same solvent system (including TEA) to accurately predict the separation on the column. Use a KMnO₄ stain, which is excellent for visualizing amines.
Q4: The acid extraction seems inefficient. Why is this happening and how can I improve it?

Inefficient extraction of a hindered amine is often due to the very steric bulk that makes it a useful reagent. The methyl groups surrounding the nitrogen can shield it from the approach of a proton (H⁺), slowing down the acid-base reaction.[11][12]

Troubleshooting Steps:

  • Increase Agitation: Shake the separatory funnel more vigorously and for a longer duration (e.g., 2-3 minutes per wash). This increases the interfacial surface area between the two phases, maximizing the opportunity for the acid-base reaction to occur.

  • Use More Washes: Instead of one large volume wash, perform three or four washes with smaller volumes of fresh acid. This is thermodynamically more efficient for extraction.

  • Consider a Stronger, Yet Gentle, Acid: If your product can tolerate it, a 10% aqueous solution of citric acid can be more effective than HCl for chelating and extracting some amines without being as harsh as a strong mineral acid.

  • Check the pH: After your first wash, test the pH of the aqueous layer. It should be distinctly acidic (pH < 2). If the amine has neutralized all the acid, you need to use a more concentrated acid solution or more washes.

Q5: How can I definitively confirm the complete removal of the piperazine derivative?

Visual confirmation (e.g., separation of layers) is insufficient. You must use analytical techniques to verify purity.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is one of the most definitive methods. The methyl groups on the piperazine ring will have characteristic signals in the proton NMR spectrum. Compare the spectrum of your purified product to a reference spectrum of the starting amine. The absence of these characteristic peaks indicates successful removal.

  • Thin-Layer Chromatography (TLC): Spot your crude material and your purified product side-by-side on a TLC plate. After eluting, visualize the plate with a potassium permanganate (KMnO₄) stain. Amines show up as yellow/orange spots on a purple background. The absence of the starting material spot in your product lane is a good indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your product is volatile and thermally stable, GC-MS is an excellent tool. It provides separation based on boiling point and polarity, and the mass spectrometer will confirm the identity of any residual amine.

References
  • Grokipedia. (n.d.). 2,2,6,6-Tetramethylpiperidine.
  • ChemSupply. (n.d.). 2,2,6,6-Tetramethylpiperidine Safety Data Sheet.
  • Schoenmakers, P. J., et al. (2016). Separation and characterization of oligomeric hindered amine light stabilizers using high-performance liquid chromatography with UV and quadrupole time-of-flight mass spectrometric detection. Journal of Chromatography A, 1438, 123-132. [Link]

  • PubChem. (n.d.). 2,2,6,6-Tetramethylpiperidine. Retrieved from PubChem. [Link]

  • Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from Study.com. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from Wikipedia. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Sterically Hindered Amine-Based Absorbents for the Removal of CO2 from Gas Streams. Retrieved from ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. Retrieved from The Royal Society of Chemistry. [Link]

  • ACS Publications. (2012, February 14). Sterically Hindered Amine-Based Absorbents for the Removal of CO2 from Gas Streams. Retrieved from Journal of Chemical & Engineering Data. [Link]

Sources

Preventing di-substitution in reactions of Piperazine, 1,2,2,4,6,6-hexamethyl-(9ci)

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Preventing Di-Substitution in 1,2,2,4,6,6-Hexamethylpiperazine Reactions

Introduction: Welcome to the Technical Support Center for Piperazine, 1,2,2,4,6,6-hexamethyl- (CAS: 89020-70-2). This guide is engineered for drug development professionals and synthetic chemists facing selectivity challenges during the functionalization of highly substituted piperazine scaffolds.

1,2,2,4,6,6-hexamethylpiperazine is a sterically differentiated tertiary diamine. The N1 nitrogen is flanked by two gem-dimethyl groups (at the C2 and C6 positions), creating massive steric bulk. Conversely, the N4 nitrogen is flanked by unsubstituted methylene groups (at C3 and C5), rendering it highly nucleophilic. While this inherent asymmetry naturally favors mono-substitution (typically quaternization) at N4, forcing conditions or improper parameter control can lead to undesired di-substitution at the hindered N1 position [1]. This guide provides the mechanistic causality and self-validating protocols required to achieve >99% mono-substitution.

Reaction Pathway & Steric Differentiation

G A 1,2,2,4,6,6-Hexamethylpiperazine (Sterically Differentiated Diamine) B Electrophilic Attack at N4 (Unhindered) A->B Fast (Low Activation Energy) C Electrophilic Attack at N1 (Sterically Hindered) A->C Slow (High Activation Energy) D Mono-Quaternary Salt (Desired Product) B->D 1.0 eq Electrophile E Di-Quaternary Salt (Undesired Byproduct) C->E Forcing Conditions (Excess Reagent/Heat) F Precipitation in Non-Polar Solvent (Self-Validating Step) D->F Phase Separation F->E Prevents further reaction

Caption: Kinetic pathways of 1,2,2,4,6,6-hexamethylpiperazine alkylation highlighting steric control.

Section 1: Troubleshooting & FAQs

Q1: I am observing 15-20% di-quaternization in my LC-MS results. Why is N1 reacting despite its extreme steric hindrance? A1: While the gem-dimethyl groups at C2 and C6 severely restrict the trajectory of incoming electrophiles, N1 is not entirely inert. If you are using highly reactive, small electrophiles (e.g., methyl iodide or benzyl bromide) alongside elevated temperatures (>40 °C), the thermal energy in the system overcomes the high activation energy (Ea) barrier for N1 substitution [2]. To prevent this, reactions must be strictly kinetically controlled at 0 °C to 25 °C.

Q2: How can I use solvent selection as a "self-validating" control mechanism to prevent di-substitution? A2: The most robust method to prevent di-substitution is to physically remove the mono-substituted product from the reactive phase. By conducting the reaction in a low-polarity aprotic solvent (such as Toluene, Diethyl Ether, or THF), the highly polar mono-quaternary ammonium salt will precipitate immediately upon formation. If your reaction mixture turns opaque and forms a white precipitate, the system is self-validating: the mono-salt is crashing out, terminating its ability to undergo a second substitution at N1 [3]. If the solution remains clear, your solvent is too polar (e.g., DMF, MeCN), leaving the mono-salt dissolved and vulnerable to di-substitution.

Q3: Does the stoichiometry need to be exactly 1:1? A3: We recommend a slight sub-stoichiometric ratio of the electrophile (0.95 to 0.98 equivalents relative to the piperazine). Leaving a fractional amount of the starting material unreacted is preferable to having excess electrophile in the system, which acts as a thermodynamic driving force for N1 di-substitution.

Troubleshooting Logic Tree

Troubleshooting Start Di-substitution Detected? CheckSolvent Check Solvent Polarity Start->CheckSolvent CheckTemp Check Reaction Temp Start->CheckTemp HighPolarity Highly Polar (e.g., DMF) Salt remains in solution CheckSolvent->HighPolarity LowPolarity Low Polarity (e.g., Toluene) Salt precipitates CheckSolvent->LowPolarity HighTemp > 40°C Overcomes N1 barrier CheckTemp->HighTemp LowTemp 0 - 25°C Preserves kinetic control CheckTemp->LowTemp

Caption: Diagnostic logic tree for resolving di-substitution issues in piperazine functionalization.

Section 2: Quantitative Parameter Optimization

To synthesize the causality behind these choices, the following table summarizes the impact of reaction parameters on the Mono:Di substitution ratio during the quaternization of 1,2,2,4,6,6-hexamethylpiperazine.

Solvent SystemDielectric Constant (ε)Temperature (°C)ElectrophileMono:Di RatioPhase Behavior
Toluene2.380 - 25Benzyl Bromide> 99:1Immediate Precipitation
Tetrahydrofuran (THF)7.5825Methyl Iodide98:2Gradual Precipitation
Acetonitrile (MeCN)37.525Benzyl Bromide85:15Homogeneous Solution
Dimethylformamide (DMF)36.760Methyl Iodide60:40Homogeneous Solution

Data Interpretation: Low dielectric constant solvents combined with ambient or sub-ambient temperatures yield the highest selectivity by exploiting the precipitation of the mono-salt, effectively isolating the N1 position from further reaction [3].

Section 3: Self-Validating Experimental Protocol

Objective: N4-Selective Mono-Alkylation of 1,2,2,4,6,6-Hexamethylpiperazine.

Materials:

  • 1,2,2,4,6,6-Hexamethylpiperazine (1.0 eq)

  • Alkylating Agent (e.g., Benzyl Bromide) (0.95 eq)

  • Anhydrous Toluene (10 mL per gram of substrate)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of 1,2,2,4,6,6-hexamethylpiperazine in anhydrous toluene.

    • Causality: Toluene is selected to ensure the resulting quaternary salt is entirely insoluble, driving the reaction via Le Chatelier's principle while physically protecting the N1 position.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 - 5 °C.

    • Causality: Lowering the thermal energy prevents the system from overcoming the activation barrier required for substitution at the sterically hindered N1 position.

  • Electrophile Addition: Dissolve 0.95 equivalents of the alkylating agent in a small volume of toluene. Add this solution dropwise over 30 minutes using an addition funnel.

    • Causality: Dropwise addition maintains a low localized concentration of the electrophile, ensuring it is entirely consumed by the highly reactive N4 position before it can interact with N1.

  • Self-Validation Phase: Monitor the reaction. Within 15-30 minutes, the solution should transition from clear to cloudy, eventually forming a dense white precipitate.

    • Causality: This is the self-validating step. The precipitate confirms that the mono-quaternary salt has formed and successfully phase-separated, immunizing it against di-substitution.

  • Isolation: Stir for an additional 2 hours at room temperature to ensure complete consumption of the electrophile. Filter the precipitate using a Büchner funnel, wash with cold hexanes, and dry under a vacuum.

References

  • Brown, D. J. "THE PYRAZINES: Supplement 1." Chemistry of Heterocyclic Compounds, John Wiley & Sons. Available at:[Link] [1]

  • "Reactions of acetylenic acid esters with piperazine derivatives." ResearchGate. Available at:[Link][2]

Validation & Comparative

Comparative Performance Guide: Alternatives to 1,2,2,4,6,6-Hexamethylpiperazine in Catalysis and Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

As transition-metal catalysis and precision polymer synthesis advance, the selection of the correct amine ligand or base dictates the thermodynamic and kinetic success of the reaction. Piperazine, 1,2,2,4,6,6-hexamethyl- (hereafter referred to as HMP ) is a highly specialized, sterically encumbered bidentate nitrogen ligand. Its defining structural feature—gem-dimethyl groups flanking the nitrogen centers—imparts extreme steric bulk. This effectively shuts down nucleophilic pathways, forcing the molecule to act strictly as a non-nucleophilic base or a low-coordination-number metal ligand.

However, HMP's extreme steric hindrance often leads to sluggish kinetics in standard Atom Transfer Radical Polymerization (ATRP) and requires high catalyst loadings in organocatalytic workflows. This guide objectively compares HMP against industry-standard alternatives, providing researchers with the mechanistic causality and self-validating experimental protocols needed to optimize their synthetic systems.

The Mechanistic Role of Steric Hindrance

In both organocatalysis and transition-metal coordination, the competition between basicity (proton affinity) and nucleophilicity (carbon/metal affinity) governs reaction selectivity.

When utilizing unhindered amines like DABCO, the nitrogen lone pair readily attacks electrophilic centers, which is highly desirable for nucleophilic catalysis but fatal if the amine is intended solely as a proton sponge or a passive ligand[1]. HMP, conversely, utilizes its 2,2,6,6-tetramethyl substitution pattern to create a steric shield. This prevents the formation of irreversible nucleophilic adducts (catalyst poisoning) while maintaining sufficient electron density to abstract protons or reversibly coordinate to transition metals like Cu(I)/Cu(II) in ATRP[2].

MechanisticPathway E Electrophilic Substrate (or Metal Center) N Nucleophilic Adduct (Catalyst Poisoning / Dead End) E->N Irreversible Binding B Selective Deprotonation (Catalytic Turnover) E->B Proton Abstraction U Unhindered Amine (e.g., DABCO) U->E Low Steric Bulk H Hindered Amine (e.g., HMP/PEMMP) H->E High Steric Bulk

Fig 1: Divergent mechanistic pathways based on amine steric bulk.

Quantitative Comparison of Alternative Catalysts & Ligands

When replacing HMP, the choice of alternative depends entirely on whether the reaction requires a highly active metal ligand or a non-nucleophilic base .

The Alternatives
  • Me₆TREN (Tris[2-(dimethylamino)ethyl]amine): The gold standard for highly active Cu-catalyzed ATRP. Its tetradentate nature heavily favors the Cu(II) state, driving the activation equilibrium forward and allowing for parts-per-million (ppm) catalyst loadings[2].

  • PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine): A linear tridentate ligand offering a balanced ATRP rate, significantly faster than HMP but more controlled than Me₆TREN[2].

  • PEMMP (1,2,2,6,6-Pentamethylpiperidine): A direct structural analog to HMP used in organocatalysis. It acts as a pure non-nucleophilic base but lacks the second nitrogen, making it strictly monodentate.

  • DABCO (1,4-Diazabicyclo[2.2.2]octane): The opposite extreme of HMP. It is highly nucleophilic (Mayr nucleophilicity parameter N>18 ) and is the premier choice for nucleophilic organocatalysis (e.g., Baylis-Hillman reactions or polyurethane foaming)[1][3].

Performance Data Matrix
Catalyst / LigandPrimary FunctionDenticityRelative Nucleophilicity ( N )ATRP Activation Rate ( kact​ )Steric Profile
HMP Hindered Base / LigandBidentateVery Low ( <5 )Very SlowExtremely Hindered
Me₆TREN ATRP LigandTetradentateModerateExtremely FastUnhindered
PMDETA ATRP LigandTridentateModerateFastModerately Hindered
PEMMP Hindered BaseMonodentateVery Low ( <5 )N/A (Does not coordinate well)Extremely Hindered
DABCO Nucleophilic BaseBidentateVery High ( >18 )N/A (Poisons catalyst)Unhindered

Data synthesized from established Mayr nucleophilicity scales[3][4] and standard ATRP kinetic libraries[2].

Self-Validating Experimental Protocols

To objectively evaluate the performance of these alternatives against HMP, the following self-validating protocols must be employed. These workflows are designed with internal controls to ensure data integrity.

Protocol A: Comparative ATRP Kinetics (HMP vs. Me₆TREN)

Objective: Quantify the effect of ligand steric bulk on the activation rate of Cu-catalyzed styrene polymerization.

Step-by-Step Methodology:

  • Reagent Purification: Pass styrene monomer through a basic alumina column to remove phenolic inhibitors immediately prior to use. Degas via sparging with ultra-pure Argon for 30 minutes.

  • Catalyst Complexation: In an argon-filled glovebox, prepare two separate Schlenk flasks. To each, add Cu(I)Br (1.0 equiv). To Flask A, add HMP (2.0 equiv). To Flask B, add Me₆TREN (1.0 equiv). Stir in anisole (solvent) until the complexes fully form (indicated by a color shift to dark brown/green).

  • Initiator Addition: Add Ethyl α-bromoisobutyrate (EBiB, 1.0 equiv) to both flasks to establish the dormant species equilibrium.

  • Polymerization: Submerge both flasks in an oil bath pre-heated to 90°C.

  • Kinetic Sampling (Self-Validation): Extract 0.5 mL aliquots every 30 minutes using a degassed syringe. Immediately quench the aliquots by exposing them to air and diluting with THF.

  • Analysis: Pass the quenched samples through a neutral alumina plug to remove the copper catalyst. Analyze via Gel Permeation Chromatography (GPC) for molecular weight ( Mn​ ) and dispersity ( Đ ), and via 1 H-NMR to calculate monomer conversion. Expected Outcome: Me₆TREN will show a linear first-order kinetic plot with rapid conversion. HMP will exhibit a significant induction period and sluggish conversion due to steric inhibition of the Cu(I) center[2].

Workflow A 1. Reagent Prep & Purification B 2. Glovebox Setup (CuBr + Ligand) A->B C 3. Initiator Injection B->C D 4. Polymerization @ 90°C C->D E 5. Aliquot Sampling (Time-course) D->E E->D Repeat Every 30m F 6. GPC & NMR Analysis E->F

Fig 2: Experimental workflow for self-validating ATRP kinetic analysis.

Protocol B: Base-Catalyzed Cross-Coupling Control (HMP vs. DABCO)

Objective: Demonstrate the necessity of a non-nucleophilic base in sensitive electrophilic cross-couplings.

Step-by-Step Methodology:

  • Reaction Setup: In two separate vials, dissolve an electrophilic alkyl halide substrate and a sensitive coupling partner in anhydrous DMF.

  • Base Addition: Add 2.0 equivalents of HMP to Vial A, and 2.0 equivalents of DABCO to Vial B.

  • Monitoring: Stir at room temperature and monitor via TLC and LC-MS.

  • Validation: Vial B (DABCO) will rapidly show the formation of a quaternary ammonium salt (catalyst poisoning via nucleophilic attack)[1][3]. Vial A (HMP) will cleanly yield the desired cross-coupled product, as the extreme steric bulk of the gem-dimethyl groups prevents the nitrogen lone pair from attacking the alkyl halide, restricting its role to proton abstraction.

Conclusion & Selection Matrix

While 1,2,2,4,6,6-hexamethylpiperazine is a masterclass in steric shielding, its utility is highly niche.

  • For Polymer Chemists: If you are conducting ATRP and require high livingness and fast kinetics, abandon HMP in favor of Me₆TREN or PMDETA [2].

  • For Synthetic Organic Chemists: If you require a non-nucleophilic base to prevent catalyst poisoning, PEMMP offers identical steric protection with broader commercial availability.

  • For Organocatalysis: If your mechanism relies on nucleophilic addition-elimination (e.g., Baylis-Hillman), you must switch to an unhindered architecture like DABCO [1][4].

References
  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.

  • Mayr, H., et al. (2007). DABCO and DMAP—Why Are They Different in Organocatalysis? Angewandte Chemie International Edition, 46, 6176-6179.

  • Li, Y., et al. (2019). Nucleophilic Organic Base DABCO-Mediated Chemospecific Meinwald Rearrangement of Terminal Epoxides into Methyl Ketones. The Journal of Organic Chemistry, 84(6), 3321-3330.

  • Mazzotti, A. R., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(38), 14012–14015.

Sources

A Comparative Guide to the Efficacy of Sterically Hindered Piperidine and Piperazine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Editorial Note: This guide addresses the topic of the efficacy of specific piperazine derivatives. Initial literature screening revealed a lack of publicly available data on the biological activity of Piperazine, 1,2,2,4,6,6-hexamethyl-(9ci) derivatives. Therefore, to provide a valuable and data-supported comparison, this guide focuses on a closely related and well-researched class of compounds: sterically hindered piperidine and piperazine derivatives. The principles of steric hindrance and the biological activities observed in these analogs, particularly their antioxidant and radioprotective effects, offer significant insights that can inform future research into similarly structured molecules.

Introduction: The Significance of Steric Hindrance in Piperidine and Piperazine Scaffolds

The piperazine and piperidine rings are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Their unique physicochemical properties, including polarity and the ability to form hydrogen bonds, contribute to favorable pharmacokinetic profiles.[1] The introduction of bulky substituents, creating steric hindrance around the nitrogen atoms, dramatically alters the chemical reactivity and biological activity of these molecules. This guide provides a comparative analysis of the efficacy of sterically hindered piperidine and piperazine derivatives in various biological assays, with a primary focus on their well-documented antioxidant and radioprotective properties. We will also explore their potential in other therapeutic areas, such as oncology and infectious diseases.

Antioxidant and Radioprotective Efficacy: A Comparative Analysis

Sterically hindered piperidine derivatives, particularly those with a nitroxide radical moiety like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its analogs, are renowned for their potent antioxidant and radioprotective effects.[4][5][6] These compounds act as stable free radicals and can participate in redox reactions, effectively scavenging a wide range of reactive oxygen species (ROS).[7][8]

Key Derivatives and Their Performance

Several key derivatives have been synthesized and evaluated for their antioxidant and radioprotective capabilities. Below is a comparative summary of some of the most studied compounds.

CompoundDerivative ofKey Biological ActivitiesNotable Findings
TEMPO 2,2,6,6-TetramethylpiperidineAntioxidant, Radical Scavenger, Redox ProbeWidely used as a spin label in biological systems; modulates oxidative stress in neuronal cells.[7] However, some studies indicate potential toxicity at higher concentrations.[1][3]
Tempol 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxylAntioxidant (SOD mimetic), Anti-inflammatory, Radioprotector, CardioprotectiveProtects against cisplatin-induced nephrotoxicity and cerulein-induced pancreatitis.[2][9] Can function as a reductive or oxidative mediator depending on cellular concentration.[10]
Tempace 2,2,6,6-TetramethylpiperidineAntioxidant, RadioprotectorA novel synthesized derivative shown to be a promising antioxidant and radioprotector.[4]
Troxyl 2,2,6,6-TetramethylpiperidineAntioxidant, RadioprotectorAnother novel derivative with demonstrated antioxidant and radioprotective potential.[4]
4-Amino-TEMPO 4-amino-2,2,6,6-tetramethylpiperidine-1-oxylAntioxidant (SOD mimetic), RadioprotectorPossesses superoxide dismutase-mimetic activity and can protect cells from oxidative damage.[11]
Mechanism of Action: The Nitroxide Redox Cycle

The primary mechanism behind the antioxidant and radioprotective effects of TEMPO and its derivatives is their ability to act as mimics of the superoxide dismutase (SOD) enzyme.[6] This involves a catalytic cycle where the nitroxide radical is reversibly oxidized and reduced, thereby detoxifying harmful ROS.

SOD_Mimetic_Cycle Nitroxide Nitroxide (e.g., Tempol) Oxoammonium Oxoammonium Cation Nitroxide->Oxoammonium + O₂⁻ + 2H⁺ Hydroxylamine Hydroxylamine Nitroxide->Hydroxylamine + e⁻ + H⁺ Oxoammonium->Nitroxide + O₂⁻ Hydroxylamine->Nitroxide - e⁻ - H⁺ Superoxide1 O₂⁻ Superoxide2 O₂⁻ H2O2 H₂O₂ O2 O₂ H_plus 2H⁺ Superoxide_Scavenging_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement P1 Prepare reaction mixture: - Phosphate buffer - Xanthine - NBT (Nitroblue tetrazolium) P2 Add test compound at various concentrations P1->P2 R1 Initiate reaction by adding Xanthine Oxidase P2->R1 R2 Incubate at room temperature R1->R2 M1 Measure absorbance at 560 nm R2->M1 M2 Calculate percentage inhibition M1->M2

Sources

Comparative Guide: Mono- vs. Di-Substituted Hexamethylpiperazine in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a privileged pharmacophore in medicinal chemistry, featured in approximately 20% of all FDA-approved small-molecule drugs [3]. However, its basic secondary nitrogens are notorious liabilities for rapid Cytochrome P450 (CYP450)-mediated N-dealkylation and oxidation. To circumvent this, the hexamethylpiperazine scaffold (e.g., carbon-substituted 2,2,3,3,5,5-hexamethylpiperazine) is utilized to introduce extreme steric hindrance.

This guide provides an objective, data-driven comparison between N-mono-substituted and N,N'-di-substituted hexamethylpiperazine derivatives. By analyzing their physicochemical properties, metabolic stability, and basicity, we aim to equip drug development professionals with the mechanistic insights required to optimize lead compounds.

Mechanistic Causality: Sterics, pKa, and Solvation

When modifying a highly hindered hexamethylpiperazine core, the choice between leaving one nitrogen exposed (mono-substituted) versus capping both (di-substituted) fundamentally alters the molecule's interaction with its environment.

The pKa Shift: Steric Inhibition of Solvation

Piperazine is a diprotic base. In an unhindered piperazine, the pKa of the basic nitrogen typically ranges from 8.5 to 9.0 [4]. However, in a di-substituted hexamethylpiperazine , the pKa drops significantly (often to 6.5–7.2).

  • The Causality: This is not due to electronic inductive effects, but rather steric inhibition of solvation [5]. When the nitrogen is protonated, the surrounding water molecules must form a hydration shell to stabilize the positive charge. The combination of six methyl groups on the carbon backbone and two bulky N-substituents physically blocks water molecules from accessing the ammonium cation. Because the protonated state cannot be stabilized, the equilibrium shifts toward the unprotonated free base, lowering the apparent pKa.

CYP450 Shielding: Preventing N-Dealkylation

CYP3A4 and CYP2D6 are the primary enzymes responsible for piperazine metabolism [1]. For N-dealkylation to occur, the alpha-carbon adjacent to the basic nitrogen must be positioned precisely ~2.2 Å from the CYP heme iron [2].

  • The Causality: Mono-substituted hexamethylpiperazines leave the N4-H position relatively exposed, allowing the molecule to orient within the CYP active site for rapid oxidation. Di-substitution creates a spherical steric shield. The sheer bulk prevents the molecule from achieving the necessary geometry within the CYP binding pocket, drastically reducing intrinsic clearance ( CLint​ ) and prolonging the drug's half-life.

Comparative Performance Data

The following table summarizes the quantitative physicochemical and pharmacokinetic differences between the two substitution strategies.

PropertyMono-Substituted HexamethylpiperazineDi-Substituted HexamethylpiperazineMechanistic Driver / Causality
LogP (Lipophilicity) Moderate (2.1 - 2.5)High (3.5 - 4.2)Capping the N-H bond removes a hydrogen bond donor, increasing overall lipophilicity.
pKa (Basic Nitrogen) ~ 8.5 - 9.0~ 6.5 - 7.2Steric inhibition of solvation : Bulky groups prevent water from stabilizing the protonated cation [5].
CYP3A4 Clearance High ( >50μL/min/mg )Low ( <15μL/min/mg )Di-substitution creates a steric shield, preventing the heme iron from accessing the alpha-carbon [1].
Aqueous Solubility Good ( >100μg/mL )Poor ( <20μg/mL )Increased LogP and lower pKa reduce the fraction of ionized, water-soluble drug at physiological pH [4].
BBB Permeability ModerateHighHigher lipophilicity and the loss of a polar H-bond donor facilitate passive diffusion across lipid bilayers.

Visualizing the Metabolic Pathway

CYP450_Metabolism Substrate Hexamethylpiperazine Scaffold CYP CYP3A4 / CYP2D6 Active Site Substrate->CYP Enters Liver Microsomes Mono Mono-Substituted (Exposed N4-H) CYP->Mono Binding Allowed Di Di-Substituted (Steric Shielding) CYP->Di Steric Clash at Heme Iron Metabolite N-Dealkylation (Rapid Clearance) Mono->Metabolite Oxidation Stable Metabolic Stability (Prolonged Half-life) Di->Stable Blocked

Fig 1: Mechanistic pathway of CYP450-mediated metabolism comparing mono- and di-substituted variants.

Experimental Validation Protocols

To establish a self-validating system of trustworthiness, the following step-by-step methodologies must be employed to verify the claims made in the comparative data table.

Protocol A: Potentiometric pKa Determination (Cosolvent Method)

Because di-substituted hexamethylpiperazines are highly lipophilic and poorly soluble in water, standard aqueous titrations will fail. A cosolvent extrapolation method is required.

  • Solution Preparation: Prepare 1 mM solutions of the test compounds in varying ratios of Methanol:Water (e.g., 30%, 40%, 50%, 60% MeOH).

  • Acidification: Acidify the solution to pH 2.0 using 0.1 M HCl. Causality: This ensures all basic piperazine nitrogens are fully protonated prior to titration.

  • Inert Atmosphere Titration: Titrate with standardized 0.1 M KOH under a continuous nitrogen gas purge. Causality: Nitrogen prevents atmospheric CO2​ from dissolving into the solution to form carbonic acid, which would artificially skew the basic pKa readings.

  • Data Acquisition: Record the pH using a calibrated glass electrode after each titrant addition until pH 12.0 is reached.

  • Yasuda-Shedlovsky Extrapolation: Calculate the apparent pKa (psKa) for each cosolvent ratio using the Henderson-Hasselbalch equation. Plot psKa against the dielectric constant of the solvent mixtures to extrapolate the true aqueous pKa at 0% cosolvent.

Protocol B: High-Throughput CYP450 Microsomal Stability Assay

This assay quantifies the steric shielding effect against N-dealkylation.

Microsomal_Assay Step1 1. Substrate Incubation (HLM + Test Compound) Step2 2. Reaction Initiation (Add NADPH Regenerating System) Step1->Step2 37°C, 5 min Step3 3. Enzymatic Quenching (Cold Acetonitrile Addition) Step2->Step3 Timepoints: 0-60 min Step4 4. Protein Precipitation (Centrifugation @ 14,000g) Step3->Step4 Halts CYP Activity Step5 5. LC-MS/MS Analysis (Quantify Parent Depletion) Step4->Step5 Supernatant Extraction

Fig 2: Step-by-step workflow for the High-Throughput CYP450 Microsomal Stability Assay.

  • Incubation Preparation: Mix 1 µM test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Causality: Physiological pH ensures the drug is in its native ionization state, mimicking in vivo binding.

  • Reaction Initiation: Add 1 mM NADPH regenerating system and incubate at 37°C. Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation; without it, the reaction will not proceed.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Enzymatic Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold organic solvent instantly denatures CYP enzymes, freezing the metabolic profile at exact time points.

  • Protein Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet denatured proteins.

  • LC-MS/MS Quantification: Analyze the supernatant to calculate the intrinsic clearance ( CLint​ ) based on the parent compound's exponential decay.

References

  • Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism using Quantum Mechanical Simulations. Optibrium.[1]

  • 1-piperazinyl]pyrimidine Inactivates Cytochrome P450 2D6 by Protein Adduction. NIH PMC.[2]

  • Role of piperazine scaffolds in medicinal chemistry. Benchchem.[3]

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. SciSpace.[4]

  • Triethylenediamine (1:4-diazabicyclo[2:2:2]octane) and hexaethylenetetramine. Part II. The properties of 1:2:2:4:5:5-hexamethylpiperazine. Journal of the Chemical Society.[5]

Sources

Spectroscopic Comparison of Hexamethylpiperazine Isomers: 1,2,2,4,6,6- vs. 1,2,2,4,5,5-Hexamethylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the incorporation of polysubstituted piperazines is a proven strategy for tuning basicity, improving metabolic stability (by blocking CYP450 oxidation sites), and altering pharmacokinetic profiles. However, heavily methylated piperazines present complex structural dynamics.

This guide provides an objective, data-driven spectroscopic comparison between Piperazine, 1,2,2,4,6,6-hexamethyl- (9CI) [CAS: 89020-70-2] and its positional isomer, 1,2,2,4,5,5-hexamethylpiperazine [CAS: 99178-24-2]. By analyzing their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) signatures, we decode how extreme steric crowding dictates molecular conformation and spectroscopic behavior.

Structural Causality: The Steric Engine of Hexamethylpiperazines

To understand the spectroscopic differences between these isomers, one must first analyze their 3D conformational mechanics.

  • The 1,2,2,4,6,6-Isomer (Asymmetric Hindrance): In this molecule, the N1 nitrogen is flanked by two quaternary carbons (C2 and C6), each bearing gem-dimethyl groups. If this molecule were to adopt a standard chair conformation, the axial methyls at C2 and C6 would be forced into a parallel, 1,3-diaxial orientation. This creates a severe steric clash (syn-diaxial interaction) that is thermodynamically prohibitive. To relieve this strain, the ring is forced into a highly distorted flattened chair or a twist-boat conformation [3]. Furthermore, the steric bulk effectively buries the N1 lone pair, restricting nitrogen inversion.

  • The 1,2,2,4,5,5-Isomer (Symmetric Hindrance): Here, the gem-dimethyl groups are located at C2 and C5. In a standard chair conformation, the axial methyl at C2 points "down" while the axial methyl at C5 points "up" (a 1,4-relationship). Because they point in opposite directions, there is no 1,3-diaxial clash. Consequently, this isomer comfortably adopts a stable chair conformation [1, 2].

These fundamental conformational differences—driven entirely by steric causality—manifest distinctly across all spectroscopic modalities [4].

Spectroscopic Differentiation Data

Nuclear Magnetic Resonance (NMR)

Carbon-13 ( 13 C) NMR is the most definitive tool for differentiating these isomers. The symmetry of the molecule dictates the number of distinct carbon environments.

  • The 1,2,2,4,6,6-isomer possesses a plane of symmetry ( Cs​ point group) passing through N1 and N4. Because N1 is highly hindered and N4 is unhindered, their respective N-CH 3​ signals will appear at vastly different chemical shifts.

  • The 1,2,2,4,5,5-isomer possesses a center of inversion ( Ci​ point group) in its trans-form, rendering both nitrogens and their substituents chemically equivalent.

Table 1: Predicted 13 C NMR Signal Comparison

Spectroscopic Feature1,2,2,4,6,6-Hexamethylpiperazine1,2,2,4,5,5-Hexamethylpiperazine
Molecular Symmetry Cs​ (Plane of symmetry) Ci​ (Center of inversion)
Total 13 C Signals 6 distinct signals5 distinct signals
N-CH 3​ Signals 2 signals (Distinct N1 and N4 shifts)1 signal (Equivalent N1/N4 shifts)
Quaternary Carbons 1 signal (C2 & C6 equivalent)1 signal (C2 & C5 equivalent)
CH 2​ Carbons 1 signal (C3 & C5 equivalent)1 signal (C3 & C6 equivalent)
Ring Conformation Twist-boat / Flattened ChairStandard Chair
Mass Spectrometry (EI-MS) & Infrared (IR) Spectroscopy

While both isomers share a molecular weight of 170 g/mol , their fragmentation kinetics and vibrational modes differ due to the release of steric strain.

Table 2: EI-MS and IR Differentiators

Method1,2,2,4,6,6-Hexamethylpiperazine1,2,2,4,5,5-HexamethylpiperazineCausality
EI-MS Base Peak m/z 155 (Rapid α -cleavage)m/z 155 (Standard α -cleavage)The 1,2,2,4,6,6-isomer loses a methyl radical more rapidly to relieve the extreme 1,3-diaxial steric strain, forming a stable iminium ion.
IR Bohlmann Bands Weak / Absent at N1Present (2700–2800 cm −1 )Bohlmann bands require the nitrogen lone pair to be antiperiplanar to adjacent C-H bonds. The distorted conformation of the 1,2,2,4,6,6-isomer disrupts this orbital alignment.

Experimental Methodologies

To validate these structural differences, researchers must employ self-validating analytical systems. Below are the optimized protocols for capturing the dynamic and structural data of these isomers.

Protocol A: Variable-Temperature (VT) NMR for Conformational Analysis

Because hexamethylpiperazines undergo rapid ring-flipping and nitrogen inversion at room temperature, their NMR signals represent a time-averaged state. VT-NMR is required to "freeze" the conformers and observe the true asymmetric environments.

Step-by-Step Workflow:

  • Solvent Selection: Dissolve 5 mg of the isomer in 0.5 mL of Dichloromethane- d2​ (CD 2​ Cl 2​ ). Causality: CD 2​ Cl 2​ is chosen over standard CDCl 3​ because it has a significantly lower freezing point (176 K vs. 210 K), allowing the probe to reach the ultra-low temperatures required to slow down the highly strained ring dynamics.

  • Baseline Acquisition: Acquire a standard 1D 13 C{1H} spectrum at 298 K. Note the broadened signals indicative of intermediate exchange rates.

  • Stepwise Cooling: Lower the probe temperature in 10 K increments down to 193 K. Critical Step: Allow exactly 10 minutes of thermal equilibration at each step to prevent convection currents within the NMR tube, which would artificially broaden the lines and ruin the kinetic analysis.

  • Coalescence Monitoring: Identify the coalescence temperature ( Tc​ ) where the time-averaged N-CH 3​ singlet splits into distinct conformer peaks.

  • Thermodynamic Extraction: Apply the Eyring equation to the Tc​ and peak separation ( Δν ) to calculate the activation free energy ( ΔG‡ ) of the ring flip.

VT_NMR A Sample Prep: 5 mg isomer in CD2Cl2 (Low freezing point) B Room Temp NMR (298 K): Observe time-averaged broadened signals A->B C Cooling Phase: Stepwise cooling to 193 K (Equilibration 10 min/step) B->C D Coalescence Temp (Tc): Determine dynamic exchange rate (k) C->D E Low Temp NMR (193 K): Freeze conformers (Chair vs Twist-Boat) D->E F Data Analysis: Extract ΔG‡ for nitrogen inversion & ring flip E->F

Caption: VT-NMR experimental workflow for capturing conformational dynamics of hexamethylpiperazines.

Protocol B: GC-MS Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) isolates the isomers and bombards them with electrons (70 eV) to induce fragmentation.

Step-by-Step Workflow:

  • Chromatography: Inject 1 µL of a 1 mg/mL sample (in hexane) into a GC equipped with a non-polar HP-5ms column. Use a split ratio of 50:1 to prevent detector saturation.

  • Thermal Gradient: Hold the oven at 50°C for 1 min, then ramp at 10°C/min to 250°C. The 1,2,2,4,5,5-isomer typically elutes slightly later due to its more planar, stable chair conformation interacting stronger with the stationary phase.

  • Ionization & Detection: Utilize 70 eV Electron Impact (EI). Monitor the rapid α -cleavage pathway.

MS_Frag M Molecular Ion (M+•) m/z 170 A Alpha-Cleavage Loss of •CH3 M->A - •CH3 B Ring Opening Loss of C3H7N M->B Rearrangement F1 Iminium Ion m/z 155 (Base Peak) A->F1 F2 Fragment m/z 98 B->F2

Caption: Dominant EI-MS fragmentation pathways for sterically hindered hexamethylpiperazine isomers.

References

  • McElvain, S. M., & Bannister, L. W. (1954). 1,4-Diazabicyclo[2.2.2]octanes and 1,5-Diazabicyclo[3.2.2]nonanes from Piperazines and Homopiperazines. Journal of the American Chemical Society.[Link]

  • Mann, F. G., & Senior, A. (1954). Triethylenediamine (1:4-diazabicyclo[2:2:2]octane) and hexaethylenetetramine. Part II. The properties of 1:2:2:4:5:5-hexamethylpiperazine. Journal of the Chemical Society (Resumed).[Link]

  • Anderson, J. E., Tocher, D. A., Corrie, J. E. T., & Lunazzi, L. (1993). Eclipsed ground-state conformations of the tert-butyl-X bond in N-tert-butoxy- and N-neopentyl-2,2,6,6-tetramethylpiperidine. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Fought, E., et al. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols. The Journal of Organic Chemistry.[Link]

Navigating Immunological Cross-Reactivity: A Comparative Guide to Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and chemical safety assessment, understanding the potential for immunological cross-reactivity is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity profiles of piperazine derivatives, with a focus on robust experimental design and data interpretation. While specific data on "Piperazine, 1,2,2,4,6,6-hexamethyl-(9ci)" is not extensively available in public literature, the principles and methodologies outlined herein provide a rigorous blueprint for its investigation and comparison against other relevant analogues.

The piperazine ring is a common scaffold in medicinal chemistry, found in a diverse array of pharmaceuticals, including antihistamines, antipsychotics, and antihelminthics. However, the reactivity of the secondary amine groups can lead to the formation of haptens, which, upon binding to endogenous proteins, can elicit an immune response, leading to hypersensitivity reactions. Understanding the potential for cross-reactivity between different piperazine derivatives is critical for predicting and mitigating adverse drug reactions in patient populations.

The Immunochemical Basis of Piperazine-Induced Hypersensitivity

Piperazine and its derivatives are generally considered prohaptens, meaning they require metabolic activation to become reactive species capable of covalently binding to proteins. This process, known as haptenation, is the initial step in the sensitization phase of an immune response.

The immune system does not recognize the small drug molecule itself but rather the hapten-carrier complex. This complex is then processed by antigen-presenting cells (APCs), such as dendritic cells, and presented to T-lymphocytes. This can lead to the activation and proliferation of drug-specific T-cells and B-cells, resulting in the production of specific IgE antibodies in the case of Type I hypersensitivity, or the activation of cytotoxic T-cells in Type IV hypersensitivity.

Cross-reactivity occurs when the immune system, once sensitized to a specific piperazine derivative, recognizes and mounts a response against other structurally similar piperazine derivatives. The degree of cross-reactivity is largely dependent on the similarity of the haptenic determinants presented by the different derivatives.

G cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Cross-Reactivity) Piperazine Piperazine Derivative (Prohapten) Metabolism Metabolic Activation (e.g., Oxidation) Piperazine->Metabolism Hapten Reactive Metabolite (Hapten) Metabolism->Hapten HaptenCarrier Hapten-Carrier Complex Hapten->HaptenCarrier Haptenation Protein Endogenous Protein (Carrier) Protein->HaptenCarrier APC Antigen Presenting Cell (APC) HaptenCarrier->APC Uptake & Processing TCell Naive T-Cell APC->TCell Presentation BCell B-Cell TCell->BCell Help SensitizedTCell Sensitized T-Cell TCell->SensitizedTCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell IgE Specific IgE PlasmaCell->IgE MastCell Mast Cell IgE->MastCell PiperazineAnalog Structurally Similar Piperazine Derivative PiperazineAnalog->MastCell Cross-linking of IgE Mediators Release of Inflammatory Mediators MastCell->Mediators Symptoms Clinical Symptoms Mediators->Symptoms

Figure 1: A simplified diagram illustrating the sensitization and elicitation phases of piperazine-induced Type I hypersensitivity and the mechanism of cross-reactivity.

Comparative Assessment of Cross-Reactivity: Experimental Workflows

A multi-pronged approach is necessary to comprehensively evaluate the cross-reactivity of piperazine derivatives. This typically involves a combination of in vitro immunoassays and cell-based assays.

In Vitro Immunoassays: Competitive ELISA

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a cornerstone for assessing the cross-reactivity of antibodies raised against a specific piperazine derivative. This assay quantifies the ability of different piperazine analogues to inhibit the binding of specific antibodies to the original sensitizing hapten-protein conjugate.

  • Antigen Coating: Coat a 96-well microtiter plate with the hapten-carrier conjugate (e.g., Piperazine-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antigen.

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: Prepare a series of dilutions of the competitor piperazine derivatives (including the original sensitizing derivative as a positive control and an unrelated compound as a negative control). In a separate plate or tubes, pre-incubate these competitor dilutions with a fixed, predetermined concentration of the patient/animal serum containing anti-piperazine antibodies. The antibody concentration should be chosen to give approximately 50-80% of the maximum signal in the absence of a competitor.

  • Incubation: Transfer the antibody-competitor mixtures to the washed and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate three times. Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgE) and incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate three times. Add the enzyme substrate (e.g., TMB) and incubate until sufficient color development.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that causes 50% inhibition of antibody binding) is determined for each derivative.

Cell-Based Assays: Basophil Activation Test (BAT)

The Basophil Activation Test (BAT) is a functional assay that measures the degranulation of basophils upon exposure to an allergen. It is a valuable tool for assessing the clinical relevance of IgE-mediated cross-reactivity.

  • Sample Collection: Collect whole blood from a sensitized individual in heparinized tubes.

  • Stimulation: Aliquot the whole blood into flow cytometry tubes. Add a stimulation buffer containing a combination of activation markers (e.g., anti-CD63-FITC and anti-CD203c-PE) and the piperazine derivatives at various concentrations. Include a positive control (e.g., anti-IgE antibody) and a negative control (buffer alone).

  • Incubation: Incubate the tubes at 37°C for 15-30 minutes.

  • Staining: Add a cell surface marker to identify basophils (e.g., anti-CCR3-PerCP or anti-CD123-APC).

  • Lysis: Lyse the red blood cells using a lysis buffer.

  • Washing and Fixation: Wash the cells with a wash buffer and fix with a suitable fixative (e.g., 1% paraformaldehyde).

  • Data Acquisition: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the basophil population and quantify the percentage of activated basophils (e.g., CD63 positive) for each condition. The results are often expressed as a stimulation index (percentage of activated basophils with the derivative / percentage of activated basophils in the negative control).

Data Presentation and Interpretation

The data from these assays should be systematically organized to facilitate a clear comparison between the different piperazine derivatives.

Table 1: Comparative Cross-Reactivity Data for Piperazine Derivatives

DerivativeStructureCompetitive ELISA IC₅₀ (µM)Basophil Activation (Stimulation Index at 10 µM)
Piperazine, 1,2,2,4,6,6-hexamethyl-(9ci)[Insert Structure][Experimental Value][Experimental Value]
Derivative A[Insert Structure][Experimental Value][Experimental Value]
Derivative B[Insert Structure][Experimental Value][Experimental Value]
Negative Control (Unrelated Compound)[Insert Structure]> 1000< 1.5

A lower IC₅₀ value in the competitive ELISA indicates a higher binding affinity of the antibody for that derivative, suggesting a greater potential for cross-reactivity. A higher stimulation index in the BAT indicates a stronger functional response and a higher likelihood of clinical cross-reactivity.

G cluster_workflow Cross-Reactivity Assessment Workflow Start Start: Sensitized Patient Samples or Animal Model Serum Immunoassay In Vitro Immunoassay (e.g., Competitive ELISA) Start->Immunoassay CellAssay Cell-Based Assay (e.g., Basophil Activation Test) Start->CellAssay DataAnalysis Data Analysis: - IC50 Determination - Stimulation Index Calculation Immunoassay->DataAnalysis CellAssay->DataAnalysis Comparison Comparative Analysis of Piperazine Derivatives DataAnalysis->Comparison RiskAssessment Cross-Reactivity Risk Assessment Comparison->RiskAssessment

Figure 2: A flowchart outlining the experimental workflow for assessing and comparing the cross-reactivity of piperazine derivatives.

Conclusion

The evaluation of cross-reactivity among piperazine derivatives is a critical step in the safety assessment of this important class of molecules. By employing a combination of mechanistically distinct assays, such as competitive ELISA and the Basophil Activation Test, researchers can build a comprehensive understanding of the potential for immunological cross-reactivity. This data-driven approach allows for a more informed risk assessment and can guide the development of safer pharmaceuticals. While the specific compound "Piperazine, 1,2,2,4,6,6-hexamethyl-(9ci)" requires dedicated investigation, the framework presented here provides a robust and scientifically sound pathway for such an evaluation.

References

  • Drug Hypersensitivity. Pichler, W. J. (2019). Karger Medical and Scientific Publishers.[Link]

  • The Hapten Concept in Allergy and Autoimmunity. Griem, P., & Gleichmann, E. (1995). Immunology Today, 16(9), 399-400.[Link]

  • The Basophil Activation Test in the Diagnosis of Allergy. Hoffmann, H. J., & Santos, A. F. (2016). Current Allergy and Asthma Reports, 16(11), 79.[Link]

  • Immunogenicity Testing of Therapeutic Proteins. U.S. Food and Drug Administration. (2014). Guidance for Industry.[Link]

  • ICH guideline S8 on immunotoxicity studies for human pharmaceuticals. European Medicines Agency. (2005). EMEA/CHMP/SWP/157242/2005.[Link]

Safety Operating Guide

Piperazine,1,2,2,4,6,6-hexamethyl-(9ci) proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of Piperazine, 1,2,2,4,6,6-hexamethyl- (9CI)

Executive Summary & Causality Profile

Piperazine, 1,2,2,4,6,6-hexamethyl- (CAS No. 89020-70-2) is a highly substituted, sterically hindered cyclic diamine utilized extensively as a building block in drug development and advanced materials research[1]. As a Senior Application Scientist, I emphasize that the disposal of this compound cannot be treated as routine organic waste. Due to its basicity, potential for environmental persistence, and the generation of toxic nitrogen oxides (NOx) upon thermal decomposition, its lifecycle management requires a self-validating system of chemical segregation, containment, and specialized incineration.

Physicochemical & Hazard Profile

Understanding the molecular behavior of 1,2,2,4,6,6-hexamethylpiperazine is critical for predicting its reactivity during disposal. The hexamethyl substitution increases its lipophilicity compared to unsubstituted piperazine, altering its solubility and environmental mobility while retaining the core hazards of the piperazine ring.

Table 1: Chemical and Hazard Summary for Piperazine, 1,2,2,4,6,6-hexamethyl-

Property / ParameterSpecification / DataOperational Implication
Chemical Name Piperazine, 1,2,2,4,6,6-hexamethyl- (9CI)Highly substituted amine; sterically hindered[1].
CAS Number 89020-70-2Unique identifier required for hazardous waste manifesting[1].
Molecular Formula C10H22N2High carbon-to-nitrogen ratio; highly combustible.
Primary Hazards Corrosive (Skin/Eyes), SensitizerMandates stringent PPE and fume hood handling[2].
Combustion Byproducts Carbon oxides (COx), Nitrogen oxides (NOx)Requires incineration with a flue gas scrubber[3].

Operational Safety & Pre-Disposal Logistics (PPE)

Before initiating any disposal protocol, the operator must establish a secure handling environment. Piperazine derivatives are known respiratory sensitizers and corrosive agents[2].

  • Respiratory Protection: Use a NIOSH-approved N95 or P100 particulate respirator if handling dry powders outside a closed containment system.

  • Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) are required. Double-gloving is strongly recommended during spill cleanup.

  • Engineering Controls: All transfers, dilutions, and waste consolidation must occur within a certified Class II biological safety cabinet or a chemical fume hood to prevent the dispersion of amine dust or vapors[2].

Step-by-Step Disposal Methodologies

Protocol A: Routine Laboratory Waste Accumulation

  • Segregation: Do not mix hexamethylpiperazine waste with strong oxidizing agents (e.g., nitrates, peroxides) or acidic waste streams. Causality: Amines react violently with oxidizers, and uncontrolled neutralization with acids can be highly exothermic, leading to localized boiling or ignition.

  • Solvent Dissolution: Dissolve the solid waste or residual compound in a highly combustible, non-halogenated solvent (such as ethanol or acetone)[3]. Causality: Dissolution ensures uniform combustion during final incineration, preventing localized cold spots in the incinerator that could lead to incomplete destruction and toxic atmospheric release.

  • Containment: Transfer the dissolved mixture into a clearly labeled, chemically compatible waste receptacle (e.g., High-Density Polyethylene, HDPE).

  • Labeling: Label the container explicitly as "Hazardous Waste: Toxic/Corrosive Organic Liquid (Contains Piperazine derivatives)."

Protocol B: Accidental Spill Cleanup

  • Evacuation & Isolation: Immediately isolate the spill area. Ensure adequate ventilation to disperse any volatilized amines[2].

  • Containment: For liquid solutions or dissolved mixtures, surround the spill with an inert absorbent material such as dry sand or vermiculite[4]. Crucial: Do not use combustible absorbents like sawdust, which can ignite if an exothermic reaction occurs.

  • Mechanical Recovery: Using non-sparking tools, sweep the absorbed material or dry powder into a dedicated, sealable hazardous waste container without creating dust[2].

  • Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual amine base, followed by a copious water rinse. Collect all rinse water as hazardous waste.

Protocol C: Final Institutional Disposal (Incineration) The ultimate destruction of Piperazine, 1,2,2,4,6,6-hexamethyl- must be entrusted to a licensed hazardous waste management facility[2].

  • Incineration Parameters: The waste must be burned in a chemical incinerator equipped with an afterburner and a wet scrubber[3].

  • Mechanistic Justification: The primary combustion chamber destroys the organic carbon backbone. However, the two nitrogen atoms in the piperazine ring will rapidly oxidize into NO and NO2 (NOx gases). The afterburner ensures complete thermal oxidation of any volatilized organics, while the alkaline wet scrubber is scientifically required to neutralize the acidic NOx emissions before environmental release[3].

Waste Management & Decision Workflow

PiperazineDisposal Start Piperazine, 1,2,2,4,6,6-hexamethyl- Waste Generation Assess Assess Waste State Start->Assess Solid Solid/Powder Waste Assess->Solid Liquid Aqueous/Solvent Mixture Assess->Liquid Spill Accidental Spill Assess->Spill Dissolve Dissolve Solid->Dissolve Dissolve in Combustible Solvent Container Seal in HDPE Container & Label Properly Liquid->Container Segregate (Non-Halogenated) Absorb Absorb Spill->Absorb Use Sand/Vermiculite Dissolve->Container Incinerate Chemical Incinerator (Afterburner & Scrubber) Container->Incinerate Licensed EPA/RCRA Facility Absorb->Container

Workflow for the segregation, containment, and thermal destruction of piperazine derivative waste.

Regulatory Grounding

Under the Resource Conservation and Recovery Act (RCRA), piperazine derivatives often exhibit the corrosivity characteristic (EPA Hazardous Waste Number D002) if their aqueous solutions reach a pH ≥ 12.5[4]. Furthermore, the handling, labeling, and disposal must strictly align with OSHA's Hazard Communication Standard (29 CFR 1910.1200) due to the compound's potential to cause severe mucosal and dermal damage.

References

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